Masoprocol's effects are mediated through several interconnected biological pathways. The table below summarizes its key molecular targets and consequences.
| Target/Pathway | Biological Effect | Experimental/Therapeutic Context |
|---|---|---|
| 5-Lipoxygenase Inhibition [1] | Potent inhibitor of arachidonic acid metabolism, reducing leukotriene production [1]. | Primary mechanism for its anti-inflammatory and antiproliferative effects; relevance to actinic keratoses treatment is investigated [1]. |
| TGF-β/Smad Signaling [2] | Inhibits Smad2/3 phosphorylation, preventing nuclear translocation and TGF-β target gene expression [2]. | In vitro studies in osteoblastic cell lines; potential application in fibrotic diseases and cancers driven by TGF-β [2]. |
| Antioxidant Activity [1] [2] | Serves as a direct antioxidant, scavenging free radicals [1]. | Underpins many of its observed effects, including the inhibition of TGF-β signaling and investigation in age-related oxidative stress [2] [3]. |
| Metabolic Regulation [4] | Lowers plasma glucose and triglyceride concentrations [4]. | In vivo studies in diabetic (db/db and ob/ob) mouse models; potential as an antihyperglycemic agent [4]. |
The following diagram illustrates the core signaling pathway through which this compound inhibits TGF-β activity, based on findings from experimental research [2].
This compound inhibits Smad phosphorylation and nuclear translocation.
Research into this compound has revealed several potential therapeutic applications beyond its original use.
This compound was initially developed as a topical treatment for actinic keratoses due to its antiproliferative effects on keratinocytes in tissue culture [1]. Although it was withdrawn from the U.S. market in 1996, it remains an investigational compound in oncology, with clinical trials having explored its use in conditions like prostate cancer, glioma, and various leukemias [1]. Its mechanism in this context is linked to lipoxygenase inhibition and disruption of growth factor signaling [1] [2].
As an antihyperglycemic agent isolated from the creosote bush, this compound significantly lowers plasma glucose and triglyceride concentrations in mouse models of non-insulin-dependent diabetes (NIDDM) [4]. The exact mechanism for this effect is distinct from its lipoxygenase inhibition and was not fully elucidated in the available studies, representing an area for further investigation [4].
The National Institute on Aging Interventions Testing Program found that dietary administration of NDGA significantly increased the lifespan of male mice [3]. The effect was sex-specific, with no significant lifespan increase observed in female mice, potentially due to gender differences in drug disposition or metabolism [3]. The antioxidant properties of this compound are thought to contribute to this observed effect on aging [3].
To support reproducible research, here are the methodologies from key studies on this compound.
This in vitro protocol evaluates the inhibition of a key signaling pathway.
| Protocol Step | Specific Details |
|---|---|
| Cell Line | Osteoblastic cell line. |
| Treatment | Cells treated with nordihydroguaiaretic acid (NDGA). |
| TGF-β Activity Measurement | Evaluation of various TGF-β activities in the presence of NDGA. |
| Smad Translocation Analysis | Examination of Smad2 translocation to the nucleus via specific staining or fractionation methods. |
| Smad Phosphorylation Detection | Assessment of Smad2 phosphorylation levels, e.g., by western blot. |
This in vivo protocol tests the glucose-lowering potential of this compound.
| Protocol Step | Specific Details |
|---|---|
| Animal Model | Male C57BL/ks-db/db mice (db/db) or C57BL/6J-ob/ob mice (ob/ob), 8-9 weeks old. |
| Housing | 4 mice/cage, 22°C, 50% relative humidity, Purina rodent chow and water ad libitum. |
| Compound Administration | This compound suspended in 0.25% aqueous methylcellulose; 0.5 mg/kg/day administered by gavage. |
| Control Group | Vehicle (0.25% methylcellulose) administered by gavage. |
| Blood Collection | From the tail vein. |
| Key Measurements | Plasma glucose concentration, plasma insulin concentration, food intake, body weight. |
This large-scale study assessed the effect of NDGA on longevity.
| Protocol Step | Specific Details |
|---|---|
| Mouse Model | Genetically heterogeneous UM-HET3 mice (progeny of CB6F1 females × C3D2F1 males). |
| Study Design | Multi-site, randomized, controlled; three test sites (The Jackson Lab, University of Michigan, University of Texas). |
| Group Assignment | At 42 days, cages randomly assigned to control or NDGA group. |
| Diet & Dosing | Control diet until 4 months; NDGA group received diet supplemented with NDGA starting at 9 months of age. |
| Primary Outcome | Lifespan analysis; statistical power to detect a 10% difference in mean lifespan. |
The following table consolidates critical quantitative information from the search results for easy reference.
| Parameter | Value / Result | Context / Model |
|---|---|---|
| Chemical Formula [1] | C₁₈H₂₂O₄ | Molecular structure. |
| Molecular Weight [1] | 302.3649 g/mol | - |
| Lipoxygenase Inhibition [1] | Potent inhibitor | 5-lipoxygenase enzyme. |
| Topical Absorption [1] | <1%-2% | Absorbed through skin over 4 days. |
| Plasma Glucose Reduction [4] | 8.5 mmol/L difference | db/db mice after 12 days treatment (0.5 mg/kg/day). |
| Lifespan Effect [3] | Significant increase (p=0.0006) | Male mice; no significant effect in female mice. |
The diagram below provides a consolidated overview of this compound's multimodal mechanism of action, connecting its molecular interactions to observed biological and therapeutic effects.
Summary of this compound's multimodal biological effects.
This compound is a compound with a complex mechanism of action. While its lipoxygenase inhibitory and antioxidant activities are well-documented, more research is needed to fully elucidate its antihyperglycemic effects and the sex-specific disparity observed in lifespan studies [1] [3] [4].
Nordihydroguaiaretic acid (NDGA) is a natural lignan compound first isolated from the leaves of the creosote bush (Larrea tridentata), a desert shrub native to North American arid regions. This diphenolic compound has attracted significant scientific interest due to its potent antioxidant properties and diverse biological activities. NDGA possesses a distinctive chemical structure characterized by two catechol rings connected by a four-carbon chain, which contributes to its free radical-scavenging capabilities. Traditional extraction methods for NDGA have included maceration, hydro-distillation, and infusion using organic solvents, but these approaches often suffer from limitations in efficiency, sustainability, and potential compound degradation. Recent advances in solid-state fermentation (SSF) using Aspergillus niger GH1 have demonstrated improved extraction yields, achieving up to 7.39 ± 0.52 mg g−1 of NDGA from creosote bush leaves, representing a more sustainable and efficient biotechnological alternative [1].
The historical use of creosote bush in folk medicine for treating various ailments has been validated by modern scientific research, which has uncovered NDGA's multifaceted pharmacological profile. Beyond its well-documented antioxidant activity, NDGA exhibits anti-inflammatory, antimicrobial, antiviral, and antineoplastic properties. These diverse biological activities have positioned NDGA as a promising lead compound for therapeutic development across multiple disease areas, including cancer, metabolic disorders, viral infections, and age-related conditions. The compound's ability to modulate multiple signaling pathways and cellular processes while maintaining a favorable toxicity profile in various experimental models has accelerated preclinical investigation into its mechanisms and potential applications [1] [2].
NDGA exerts its primary antioxidant activity through direct free radical scavenging, utilizing its catechol functional groups to donate hydrogen atoms to reactive oxygen species (ROS) and other radical species. This molecular structure enables NDGA to effectively neutralize peroxyl radicals, superoxide anions, and hydroxyl radicals, thereby protecting cellular components from oxidative damage. The compound's efficacy in radical scavenging has been demonstrated in multiple in vitro assays, including DPPH and ABTS radical quenching tests, where SSF-extracted NDGA preparations showed significant antioxidant activity with inhibition percentages of 55.69% and 84.84%, respectively [1]. This direct antioxidant mechanism represents the foundational basis for many of NDGA's observed biological effects, particularly in systems where oxidative stress plays a pathogenic role.
The antioxidant potency of NDGA is further enhanced by its ability to chelulate pro-oxidant metal ions such as iron and copper, which are catalysts in Fenton-type reactions that generate highly reactive hydroxyl radicals. By sequestering these metal ions, NDGA reduces their bioavailability for participation in oxidative reactions, adding a secondary mechanism to its direct free radical scavenging activity. This dual approach to antioxidant defense—combining radical neutralization with metal chelation—makes NDGA particularly effective against diverse oxidative insults in biological systems. Additionally, NDGA's lipophilic nature allows it to incorporate into cellular membranes, where it can protect polyunsaturated fatty acids from lipid peroxidation chain reactions, thereby maintaining membrane integrity and function under oxidative stress conditions [1].
Beyond its direct redox activity, NDGA influences cellular antioxidant systems through modulation of gene expression and enzymatic activity. Research has demonstrated that NDGA treatment upregulates key antioxidant enzymes, including glutathione peroxidase 4 (GPX4) and peroxiredoxin 3, enhancing the endogenous capacity of cells to manage oxidative stress. In mouse models of metabolic dysfunction, NDGA administration counteracted diet-induced oxidative damage by boosting the expression of these protective enzymes, thereby reducing markers of cellular oxidation [3]. This induction of cellular defense mechanisms represents an important indirect pathway through which NDGA exerts its antioxidant effects, complementing its direct free radical-scavenging activities.
NDGA also demonstrates significant impact on endoplasmic reticulum (ER) stress, which is closely linked to cellular oxidative balance. In studies using the ALIOS (American lifestyle-induced obesity syndrome) mouse model, NDGA supplementation significantly reduced the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis. Concurrently, NDGA lowered levels of activated caspase 3, indicating reduced apoptosis signaling under conditions of metabolic stress [3]. By mitigating ER stress, NDGA helps maintain proper protein folding and cellular homeostasis, indirectly reducing the generation of reactive oxygen species associated with protein misfolding and cellular dysfunction. This multi-faceted approach to antioxidant defense—combining direct free radical neutralization with enhancement of cellular stress response pathways—underscores NDGA's potential as a therapeutic agent for oxidative stress-related pathologies.
Table 1: Comparative Antioxidant Efficacy of NDGA in Experimental Models
| Experimental System | Assay Method | Key Findings | Reference |
|---|---|---|---|
| In vitro chemical assays | DPPH radical scavenging | 55.69% inhibition | [1] |
| In vitro chemical assays | ABTS radical scavenging | 84.84% inhibition | [1] |
| ALIOS mouse model | Hepatic antioxidant enzymes | Upregulated GPX4 and peroxiredoxin 3 | [3] |
| ALIOS mouse model | ER stress markers | Reduced CHOP expression and caspase 3 activation | [3] |
NDGA has demonstrated significant antiproliferative activity against various cancer types through multiple mechanistic pathways. In glioblastoma models, a novel NDGA derivative termed NDGA-P21 exhibited superior efficacy compared to the parent compound in suppressing glioma cell growth. This derivative demonstrated an impressive ability to arrest cell cycle at G0/G1 phase and effectively impaired the stemness of glioma stem-like cells (GSLCs) as measured by colony formation and sphere formation assays. The compound's capacity to target cancer stem cells is particularly significant, as these cells are often responsible for tumor recurrence and therapeutic resistance [4]. Similarly, in pancreatic and cervical cancer models, NDGA potently inhibited anchorage-independent growth in soft agar and delayed tumor progression in athymic mice, with mechanistic studies revealing induction of apoptosis through disruption of the actin cytoskeleton and activation of stress-activated protein kinases JNK and p38 MAPK [5].
Recent research has uncovered a novel mechanism for NDGA's anti-cancer effects in bladder cancer, where it inhibits metastasis through suppression of α1,3-mannosyltransferase (ALG3) expression and subsequent LRFN4 N-glycosylation. This inhibition disrupts the Ras signaling pathway activation, thereby impeding critical processes in cancer progression including epithelial-mesenchymal transition (EMT) and angiogenesis. Virtual screening, molecular docking, and cellular thermal shift assays (CETSA) confirmed NDGA as a potent ALG3 inhibitor, with significant anti-tumor effects demonstrated in both in vitro and in vivo models [6]. Additionally, NDGA has shown efficacy against hematological malignancies, particularly in multiple myeloma models with activated FGFR3 mutations, where it inhibited receptor autophosphorylation and downstream signaling through STAT1, STAT3, and MAPK pathways, ultimately inducing apoptosis in treated cells [7]. These diverse mechanisms highlight NDGA's potential as a multi-targeted anti-cancer agent.
In investigations of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), NDGA has exhibited pronounced beneficial effects on key metabolic parameters. When administered to mice fed the ALIOS diet—designed to mimic the typical American fast-food diet—NDGA normalized body and epididymal fat pad weight, reduced liver triglycerides, and improved insulin sensitivity. These metabolic improvements were accompanied by hepatoprotective effects, as evidenced by normalized plasma levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), markers of liver injury [3]. The compound's efficacy in this nutritionally induced model of metabolic dysfunction underscores its potential relevance for human metabolic disease, which is frequently associated with similar dietary patterns.
The mechanisms underlying NDGA's metabolic benefits involve modulation of transcriptional regulators and metabolic enzymes. NDGA treatment induced the expression of peroxisome proliferator-activated receptor α (PPARα), the master regulator of fatty acid oxidation, along with key genes in the fatty acid oxidation pathway including carnitine palmitoyltransferases Cpt1c and Cpt2. Concurrently, NDGA downregulated the expression of lipogenic enzymes such as fatty acid synthase (Fasn) and diacylglycerol acyltransferase (Dgat2) [3]. This dual action—promoting fatty acid catabolism while inhibiting lipid synthesis—facilitates the resolution of hepatic steatosis and associated metabolic disturbances. The combination of antioxidant, anti-inflammatory, and metabolic regulatory activities positions NDGA as a promising multi-mechanistic therapeutic candidate for the increasingly prevalent conditions of NAFLD and metabolic syndrome.
The lifespan-extending potential of NDGA was formally evaluated through the National Institute on Aging Interventions Testing Program (ITP), which employs genetically heterogeneous mice to mitigate strain-specific effects. In this rigorous assessment, NDGA supplementation resulted in a significant increase in survival of male mice (p = 0.0006), although no significant effect was observed in female mice. The sexual dimorphism in NDGA's efficacy may relate to gender differences in drug disposition or metabolism [8]. This lifespan extension aligns with NDGA's broader activities in reducing oxidative stress and inflammation, both considered fundamental aging mechanisms, suggesting its potential as a geroprotective compound worthy of further investigation.
Recent studies have also revealed antiviral properties of NDGA, particularly against feline infectious peritonitis virus (FIPV), a fatal disease in cats. NDGA was identified as a potent inhibitor of FIPV 3C-like protease (3CLpro) through virtual screening of traditional Chinese medicine compounds, exhibiting an IC₅₀ value of 15.62 μM. In cellular assays, NDGA inhibited FCoV-II replication in a dose-dependent manner (EC₅₀ = 9.958 μM) while maintaining low cytotoxicity. In vivo challenges demonstrated that NDGA treatment delayed disease onset and improved survival to 33.3% compared to 0% in untreated controls [2]. Molecular docking analyses suggest that NDGA binds to the dimer interface of 3CLpro, interfering with protease activity essential for viral replication. These findings highlight the potential repurposing of NDGA as an antiviral agent, particularly given its favorable pharmacokinetic properties including good gastrointestinal absorption and high bioavailability.
Table 2: Documented Efficacy of NDGA Across Disease Models
| Disease Area | Model System | Key Efficacy Metrics | Proposed Mechanisms |
|---|---|---|---|
| Metabolic Disease | ALIOS mouse model | Normalized body weight, reduced liver triglycerides, improved insulin sensitivity | PPARα activation; enhanced fatty acid oxidation; reduced lipogenesis |
| Glioma | U87-MG cells and primary GBM cells | Inhibition of proliferation; reduced colony and sphere formation | Cell cycle arrest (G0/G1); impairment of cancer stem cell self-renewal |
| Bladder Cancer | In vitro and in vivo models | Inhibition of metastasis; reduced tumor growth | Suppression of ALG3 expression and LRFN4 N-glycosylation; Ras pathway inhibition |
| Viral Infection | Feline infectious peritonitis virus | EC₅₀ = 9.958 μM; 33.3% survival in vivo | Inhibition of 3C-like protease (IC₅₀ = 15.62 μM) |
| Aging | Genetically heterogeneous mice | Significant lifespan extension in males (p = 0.0006) | Reduction of oxidative stress and inflammation |
The evaluation of antioxidant capacity represents a fundamental component of NDGA research, with several standardized assays providing quantitative measures of its efficacy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely employed to measure free radical-scavenging activity. In this protocol, a solution of DPPH in methanol (typically at a concentration of 0.1 mM) is prepared, and various concentrations of NDGA are added. The mixture is incubated in the dark for 30 minutes at room temperature, after which the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated as [(Abscontrol - Abssample)/Abscontrol] × 100, with NDGA typically exhibiting concentration-dependent scavenging activity [1]. Similarly, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves generating the ABTS radical cation by reacting ABTS solution with potassium persulfate, allowing the mixture to stand in the dark for 12-16 hours before use. This solution is then diluted to an absorbance of approximately 0.70 at 734 nm, mixed with NDGA samples, and measured after a fixed incubation period.
For cellular antioxidant assessments, researchers often employ lipid peroxidation assays using thiobarbituric acid reactive substances (TBARS) to measure malondialdehyde (MDA) formation, a byproduct of lipid peroxidation. Cells treated with NDGA under oxidative stress conditions (induced by H₂O₂ or other pro-oxidants) are harvested and homogenized in buffer containing butylated hydroxytoluene to prevent further oxidation. The homogenate is mixed with thiobarbituric acid reagent and heated, after which the pink chromogen formed is measured spectrophotometrically at 532-535 nm. Additionally, cellular ROS detection using fluorescent probes such as DCFH-DA (2',7'-dichlorofluorescin diacetate) provides quantitative assessment of intracellular oxidative stress. In this method, cells are loaded with the non-fluorescent DCFH-DA, which is hydrolyzed by intracellular esterases to DCFH and then oxidized to fluorescent DCF by ROS. NDGA's antioxidant activity is reflected in reduced fluorescence intensity compared to oxidative stress controls when measured by flow cytometry or fluorescence microscopy [3] [1].
To investigate the mechanistic pathways modulated by NDGA, several sophisticated techniques have been employed. Western blot analysis is routinely used to examine protein expression and activation states. For example, to assess NDGA's impact on stress response pathways, cells are treated with NDGA under defined conditions, lysed in appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), and proteins are separated by SDS-PAGE before transfer to membranes. Blots are then probed with specific antibodies against proteins of interest, such as phospho-JNK, phospho-p38 MAPK, cleaved caspase-3, or CHOP, with enhanced chemiluminescence detection [3] [5]. For in vivo assessments, immunohistochemical staining of tissue sections allows spatial localization of these markers, providing context for NDGA's effects in complex tissue environments.
Molecular docking studies have been instrumental in identifying NDGA's direct molecular targets, such as its inhibition of FIPV 3CLpro or ALG3. These computational approaches typically begin with protein structure preparation, followed by grid generation around the suspected binding site. NDGA's three-dimensional structure is optimized using molecular mechanics force fields, and multiple conformational poses are generated and scored using empirical scoring functions. The most promising binding modes are further validated through molecular dynamics simulations to assess binding stability and key molecular interactions [2] [6]. Experimentally, cellular thermal shift assays (CETSA) provide confirmation of direct target engagement by measuring the thermal stabilization of proteins upon NDGA binding. In this technique, cells are heated to different temperatures in the presence or absence of NDGA, soluble proteins are separated from denatured aggregates, and target protein levels are quantified by Western blotting. Rightward shifts in thermal denaturation curves in NDGA-treated samples indicate direct binding and stabilization of the target protein [6].
The following diagram illustrates the key molecular pathways and cellular processes modulated by NDGA's antioxidant and biological activities:
> NDGA's multifaceted mechanisms encompass direct antioxidant effects and modulation of various cellular pathways, leading to diverse therapeutic applications.
Despite promising preclinical results, several significant challenges must be addressed to advance NDGA toward clinical application. The compound has demonstrated dose-dependent hepatotoxicity in some animal studies, raising concerns about its therapeutic window. Additionally, NDGA's relatively moderate potency in certain biological assays suggests room for improvement in its pharmacological profile. To address these limitations, researchers have pursued structural modification strategies, generating novel derivatives with enhanced efficacy and potentially reduced toxicity. One such derivative, NDGA-P21, was synthesized through epoxidation of the NDGA backbone, creating a 2,3-epoxy butane structure. This modification resulted in significantly improved anti-glioma activity compared to the parent compound, with enhanced capability to arrest the cell cycle at G0/G1 phase and impair the stemness of glioma stem-like cells [4].
The development of NDGA derivatives represents a promising approach to overcome the limitations of the native compound while preserving or enhancing its beneficial activities. Structure-activity relationship (SAR) studies have identified key molecular features responsible for NDGA's diverse biological effects, guiding rational drug design efforts. These investigations have revealed that the catechol groups are essential for antioxidant and lipoxygenase-inhibitory activities, while the linker region between the aromatic rings influences cellular uptake and target specificity. Continued refinement of NDGA-based compounds through systematic structural optimization may yield candidates with improved pharmaceutical properties, including enhanced bioavailability, target selectivity, and reduced adverse effects. Such advanced derivatives hold promise for overcoming the limitations observed with native NDGA while expanding its potential therapeutic applications across a broader range of diseases [4].
Several promising research directions emerge from current understanding of NDGA's biological activities. First, the sexual dimorphism observed in NDGA's lifespan-extending effects warrants further investigation into potential gender-specific differences in metabolism, distribution, and cellular responses. Elucidating these mechanisms could inform tailored therapeutic approaches and enhance understanding of sex differences in drug responses more broadly. Second, the synergistic potential of NDGA with established therapeutics merits exploration across multiple disease contexts. For example, combining NDGA with conventional chemotherapeutic agents may enhance anti-cancer efficacy while potentially reducing required doses of toxic drugs, thereby improving therapeutic indices. Similarly, NDGA's antiviral effects against FIPV suggest potential investigation against related viral pathogens, including coronaviruses of human significance [2] [8].
From a technical perspective, advancing delivery system optimization represents a critical frontier for maximizing NDGA's therapeutic potential. The development of novel formulation strategies, such as nanoparticle-based carriers or prodrug approaches, could enhance NDGA's bioavailability, tissue targeting, and pharmacokinetic profile. Additionally, more comprehensive toxicological assessment across multiple species and longer duration studies will be essential for establishing safety parameters for human consideration. Finally, expanding research into NDGA's effects on cellular quality control mechanisms beyond its established antioxidant activities—including autophagy, proteostasis, and mitochondrial function—may reveal novel mechanisms contributing to its diverse biological effects and identify new therapeutic applications for this multifaceted natural compound [6] [8].
Table 3: Key Research Challenges and Potential Solutions for NDGA Development
| Challenge | Current Status | Potential Solutions | Research Priority |
|---|---|---|---|
| Hepatotoxicity | Observed in some animal models at higher doses | Structural modification; optimized dosing regimens; targeted delivery systems | High |
| Moderate Potency | Variable efficacy across different disease models | Derivative development; combination therapies; delivery optimization | Medium |
| Sexual Dimorphism | Efficacy in male but not female mice in lifespan studies | Investigation of gender-specific metabolism and mechanisms | Medium |
| Bioavailability | Limited pharmacokinetic data available | Formulation improvements; prodrug approaches; novel delivery systems | High |
Masoprocol, or Nordihydroguaiaretic Acid (NDGA), is a plant-derived lignan obtained primarily from the creosote bush (Larrea tridentata) [1]. Its chemical structure features two catechol rings, which confer potent antioxidant activity but are also responsible for its propensity to auto-oxidize and form electrophilic quinones, leading to both cytoprotective and cytotoxic effects [1].
While this compound was once approved as a topical cream (Actinex) for treating sun-induced skin growths, it was discontinued in 1996 due to low market demand and side effects [2]. Current research interest has shifted towards its semi-synthetic derivatives, such as Terameprocol (EM-1421, M4N), which is a promising anticancer agent that has entered Phase I/II clinical trials [2].
A practical synthesis route for this compound and its key derivative, terameprocol, has been established and optimized. The synthetic pathway allows for the production of the core structure and subsequent modification to explore structure-activity relationships.
The following diagram illustrates the optimized synthesis route, starting from veratrole and proceeding through key intermediates to the final products, terameprocol (2) and this compound (NDGA, 1).
Synthetic route to Terameprocol and this compound [2]
This step is a Friedel-Crafts acylation, modified to achieve a high yield [2].
This compound exhibits a complex mechanism of action, influencing multiple cellular pathways. Its bioactivity is a balance between its protective antioxidant nature and potential toxic effects, which are highly concentration-dependent [1].
The diagram below summarizes the key molecular interactions and consequences of this compound exposure in a cell.
Dual cytoprotective/cytotoxic mechanisms of this compound [1]
The biological effects of this compound stem from its interaction with several key targets:
Research has quantified the biological activity of this compound and its derivatives, particularly in anticancer and metabolic contexts.
Data from a microcalorimetry study on cancer and model cell lines [2].
| Compound Name | IC₅₀ on S. pombe (mg/L) | IC₅₀ on K562 (Chronic Myelogenous Leukemia) (mg/L) |
|---|---|---|
| Terameprocol (2) | 330.0 | 5.87 |
| NDGA Derivative 3 | 290.0 | 8.57 |
| NDGA Derivative 4 | 350.0 | 11.23 |
A summary of its effects in various preclinical models.
| Activity / Effect | Model / Context | Key Findings / Proposed Mechanism |
|---|---|---|
| Antihyperglycemic | C57BL/ks-db/db and C57BL/6J-ob/ob mice (models of type 2 diabetes) | Lowered plasma glucose without changing insulin levels; improved oral glucose tolerance and insulin sensitivity [4]. |
| Antilipolytic & Lipid-Lowering | Rat adipocytes, in vitro; Fructose-induced hypertriglyceridemic rats, in vivo | Decreased lipolysis and serum FFA/TG by reducing HSL phosphorylation [3]. |
| Toxicity Concerns | Preclinical and clinical observations | Prolonged consumption associated with liver and kidney damage, limiting its therapeutic use [5] [1]. |
This compound serves as a versatile pharmacophore, but its clinical application is limited by toxicity concerns related to its catechol chemistry [5] [1]. Current research focuses on semi-synthetic derivatives like terameprocol, designed to retain beneficial activities while improving the safety profile [2] [5].
Future work should prioritize:
The table below summarizes the core identifying information and development status for Masoprocol based on the search results.
| Property | Details |
|---|---|
| IUPAC Name | 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1] |
| Other Synonyms | Nordihydroguaiaretic acid (NDGA); erythro-nordihydroguaiaretic acid [2] |
| CAS Registry Number | 27686-84-6 [2] |
| Molecular Formula | C₁₈H₂₂O₄ [2] |
| Drug Type | Small molecule drug [2] |
| Highest Phase of Development | Withdrawn (The search results do not specify the reason or timeline for withdrawal) [2] |
| Known Approval | Initially approved in the United States on September 4, 1992, for Actinic Keratosis [2] |
Although this compound's clinical status is "Withdrawn," it remains an active subject of scientific investigation. A recent 2025 study has proposed a novel anticancer mechanism.
The following diagram illustrates the integrated approach used in a recent study to investigate NDGA's role in inhibiting bladder cancer metastasis [3].
Research workflow for NDGA mechanism study.
This research established a promising mechanism where NDGA inhibits cancer metastasis by targeting a specific glycosylation enzyme [3]. The study provides a detailed experimental pathway from biomarker discovery to therapeutic validation.
NDGA is a phenolic lignan obtained from the creosote bush (Larrea tridentata) [1]. Its biological activity is largely attributed to its structure, which features two catechol rings.
The table below summarizes its key molecular targets and associated effects as described in the literature [1].
| Target / Action | Documented or Proposed Effect |
|---|---|
| Pan-Lipoxygenase (LOX) Inhibitor | Reduces the production of inflammatory mediators like leukotrienes [1]. |
| Potent Antioxidant | The catechol rings scavenge reactive oxygen species (ROS) [1]. |
| Activator of NRF2 Pathway | Can induce endogenous antioxidant responses in cells [1]. |
| Inhibitor of α1,3-mannosyltransferase (ALG3) | Proposed novel mechanism for inhibiting cancer metastasis via suppression of protein glycosylation [3]. |
The ongoing research into NDGA highlights several key points for professionals in the field:
Masoprocol's two catechol rings enable diverse mechanisms, primarily functioning as a pan-lipoxygenase inhibitor and reactive oxygen species (ROS) scavenger. Key molecular targets and effects are summarized below.
| Molecular Target / Pathway | Observed Effect | Primary Outcome / Significance |
|---|---|---|
| 5-, 12-, 15-Lipoxygenase (LOX) [1] [2] | Inhibition (pan-LOX inhibitor) | Reduces production of pro-inflammatory leukotrienes (e.g., LTB4) and hydroperoxyeicosatetraenoic acids (HPETEs) [1]. |
| Reactive Oxygen Species (ROS) [1] [2] | Potent scavenging | Neutralizes peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion, and hypochlorous acid; confers antioxidant and anti-inflammatory effects [1] [2]. |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) [2] | Inhibition (Tyr kinase receptor) | Potential anti-proliferative and anti-diabetic effects. |
| c-ErbB2/HER2/Neu Receptor [2] | Inhibition (Tyr kinase receptor) | Potential anti-cancer activity. |
| KEAP1-NRF2 Pathway [1] [2] | Activation (KEAP1 inhibition) | Induces endogenous antioxidant and cytoprotective gene expression. |
| Activator Protein-1 (AP-1) [3] | Inhibition of UVB-induced transactivation | Contributes to chemopreventive effects against skin cancer. |
| Phosphatidylinositol 3-Kinase (PI 3-Kinase) [3] | Inhibition of activity | Mediates the inhibition of UVB-induced c-fos and AP-1 transactivation [3]. |
| α-amylase, α-glucosidase, DPP-4 [2] | Inhibition | Contributes to observed anti-hyperglycemic effects [4] [2]. |
This compound exerts its effects through several interconnected signaling pathways, as illustrated below.
This diagram illustrates this compound's multi-target mechanism: it inhibits pro-inflammatory LOX enzymes and stress-induced PI3K/AP-1 signaling while activating the cytoprotective KEAP1-NRF2 pathway.
This compound's pharmacodynamics are defined by a narrow concentration-dependent balance between therapeutic and toxicological outcomes [1] [2].
This dual role is crucial for understanding its therapeutic window.
Substantial in vitro, in vivo, and in silico data underpin understanding of this compound's pharmacodynamics.
This compound demonstrates efficacy in animal models of disease:
This compound's development path highlights the transition from natural product to clinically refined analogs:
The table below summarizes the available quantitative data for masoprocol (Nordihydroguaiaretic acid, NDGA).
| Property | Value | Notes | Source |
|---|---|---|---|
| pKa | 9.56 ± 0.10 | Predicted | [1] |
| Molecular Formula | C₁₈H₂₂O₄ | [1] | |
| Molecular Weight | 302.36 g/mol | [1] | |
| Melting Point | 185.5 °C | [1] | |
| LogP | 3.710 (est) | Estimated; indicates high lipophilicity | [1] |
| Solubility | Not found | Data not available in search results |
The predicted pKa of 9.56 suggests that this compound is a weak acid. The estimated LogP value of 3.71 classifies it as a highly lipophilic compound, which strongly indicates poor water solubility [1]. This aligns with the common challenge in drug development that many new drug candidates suffer from low solubility, leading to low bioavailability [2].
While specific protocols for this compound were not found, the general methodologies below, commonly used for poorly soluble drugs, provide a framework for experimentation.
The following Graphviz diagram outlines a logical workflow for tackling the solubility of a poorly soluble compound like this compound. The DOT script for this diagram is provided below.
This workflow illustrates the primary paths for enhancing drug solubility, moving from analysis to strategy selection and evaluation [2].
Based on the general techniques identified for poorly soluble drugs, here are potential experimental protocols for this compound:
Solid Dispersion
Inclusion Complexation
Nanosuspension
The search results provide insights into the molecular behavior of this compound, which is crucial for understanding its properties.
Masoprocol is a topical antineoplastic agent that was investigated for the treatment of actinic keratoses (AKs). A key 1991 double-blind, vehicle-controlled study demonstrated its efficacy, showing a 71.4% median reduction in AK lesions compared to 4.3% for the vehicle control [1]. Despite these promising early results, the drug was later withdrawn from the U.S. market and currently retains only investigational status [2]. The following application notes and protocols detail the historical use, mechanism of action, and quantitative outcomes of this compound based on available scientific literature, provided for research and informational purposes.
This compound, also known as nordihydroguaiaretic acid (NDGA), is a small molecule with a chemical formula of C₁₈H₂₂O₄ [2]. Its pharmacological profile is characterized by the following properties:
The primary evidence for this compound's efficacy and safety comes from a 1991 double-blind, vehicle-controlled, multicenter study involving 154 evaluable patients with a minimum of five actinic keratoses each on the head and neck [1]. The key outcomes are summarized in the table below.
Table 1: Key Efficacy and Safety Outcomes from a 1991 Clinical Study [1]
| Parameter | This compound Group | Vehicle Control Group |
|---|---|---|
| Median Reduction in AK Count | 71.4% | 4.3% |
| Patients Showing Improvement | 96% | 44% |
| Common Adverse Effects (Incidence) | Erythema (53%), Flaking (53%) | Not Specified |
The following protocol is reconstructed from the 1991 clinical trial to serve as a reference for researchers [1].
The therapeutic action of this compound in actinic keratosis is linked to its modulation of key inflammatory pathways, as illustrated below.
While this compound is not in current use, understanding its profile is valuable from a research perspective. The management of AKs has advanced significantly, with current guidelines strongly recommending effective and widely available treatments.
Table 2: Contemporary Topical Treatments for Actinic Keratosis (for comparison) [3] [4]
| Therapeutic Agent | Typical Treatment Regimen | Efficacy (Complete Clearance) | Key Characteristics |
|---|---|---|---|
| 5-Fluorouracil (5%) | Twice daily for 4 weeks | 42.9% - 76.6% [4] | A topical chemotherapeutic; considered a standard therapy with strong recommendation [3]. |
| 5-Fluorouracil (4%) | Once daily for 4 weeks | ~80% [4] | Newer formulation; shown to be effective even for hyperkeratotic AKs [5]. |
| Imiquimod (5%) | Two 4-week courses (3x/week) separated by 3 weeks off | 53.7% - 55% [4] | An immune response modifier; also has a strong recommendation [3]. |
| Imiquimod (3.75%) | Two 3-week courses separated by 3 weeks off | ~34% [4] | Lower concentration for larger treatment areas. |
| Diclofenac (3% Gel) | Twice daily for 60-90 days | ~41% [4] | A non-steroidal anti-inflammatory drug (NSAID); a conditional recommendation [3]. |
| Tirbanibulin (1% Ointment) | Once daily for 5 consecutive days | ~49% [4] | A more recent agent with a very short treatment course. |
This compound represents an earlier pharmacological approach to managing actinic keratosis, demonstrating measurable efficacy through a mechanism centered on lipoxygenase inhibition. Its historical clinical data provides a valuable benchmark for researchers studying the evolution of AK therapeutics and exploring alternative pathways for intervention. However, its status as an unapproved and withdrawn drug limits its practical application. Current guidelines strongly endorse other topical agents like 5-fluorouracil and imiquimod, which have a robust and contemporary evidence base for efficacy and safety [3] [4]. Future research could focus on refining the specific molecular targets of this compound to inform the development of novel therapeutics.
Actinic keratosis (AK) is a common, UV-induced intraepidermal neoplasm and a recognized precursor to cutaneous squamous cell carcinoma (cSCC). Its clinical significance is underscored by studies estimating that 40–60% of cSCCs arise from pre-existing, untreated AKs, necessitating effective field-directed therapies [1]. Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a topical antineoplastic agent derived from the creosote bush (Larrea divaricata). It is a phenolic compound with demonstrated antioxidant and anti-tumor properties [2] [3]. While its precise mechanism in treating AK is multifaceted, research indicates that NDGA inhibits the activation of the Insulin-like Growth Factor I (IGF-I) receptor, a tyrosine kinase involved in cell growth, survival, and motility. By disrupting IGF-IR phosphorylation, this compound interferes with downstream MAPK and Akt signaling pathways, thereby inhibiting proliferation and promoting apoptosis in malignant cells [3]. This molecular targeting, combined with its direct cytotoxic effects, underpins its efficacy in treating actinic keratoses.
A pivotal double-blind, vehicle-controlled, multicenter study published in the Journal of the American Academy of Dermatology established the efficacy and safety profile of this compound cream for AKs on the head and neck [4] [5]. The study involved 113-154 evaluable patients, each with a minimum of five actinic keratoses. Patients were instructed to apply topical this compound or its vehicle control twice daily for a period ranging from 14 to 28 days, with efficacy assessed at a one-month follow-up visit [4] [6].
The results demonstrated a statistically significant reduction in actinic keratosis counts for the this compound group compared to the vehicle control. The following table summarizes the key efficacy outcomes:
Table 1: Primary Efficacy Endpoints from the Clinical Study
| Parameter | This compound Group | Vehicle Control Group |
|---|---|---|
| Mean Baseline AK Count | 15.0 | 13.4 |
| Mean AK Count at Follow-up | 5.4 | 11.1 |
| Median Percent Reduction from Baseline | 71.4% | 4.3% |
| Percentage of Patients Showing Improvement | 96% | 44% |
As shown in Table 1, this compound treatment led to a median percent reduction of 71.4% in AK count, vastly superior to the 4.3% reduction observed in the vehicle group. Furthermore, 96% of patients in the this compound group showed improvement, compared to 44% in the vehicle group [4] [5] [6].
The study also provided a comprehensive assessment of the safety and local tolerability of this compound cream. Adverse effects were primarily localized to the site of application and were consistent with the expected irritation from a topical cytostatic agent.
Table 2: Safety and Tolerability Data
| Adverse Event | This compound Group | Vehicle Control Group |
|---|---|---|
| Any Irritation (Erythema or Flaking) | 53% - 61.5% | 26.7% |
| Erythema | 53% (as per AI summary) | Information missing |
| Flaking | 53% (as per AI summary) | Information missing |
The incidence of local skin reactions, such as erythema and flaking, was higher in the this compound group but was generally manageable and did not correlate with the clinical response [4] [5] [6]. It is important to note that a subsequent comment in the literature warned that This compound is a potent sensitizer, indicating that contact allergy can be a concern with its use [4].
This section outlines the core methodology from the clinical trial, which can serve as a protocol for research and development purposes.
The workflow of this clinical study design is summarized in the diagram below.
Diagram 1: Clinical Trial Workflow for this compound Evaluation
Based on pharmacological studies of nordihydroguaiaretic acid (NDGA), the active compound in this compound, the following pathway illustrates its proposed anti-tumor mechanism in actinic keratoses. This pathway highlights the inhibition of a key growth factor receptor, which differentiates it from non-specific cytotoxic agents.
Diagram 2: Proposed Molecular Mechanism of this compound (NDGA)
The data from the controlled clinical trial robustly supports the use of topical this compound as an effective treatment for actinic keratoses on the head and neck. Its mechanism, potentially involving the inhibition of the IGF-IR signaling pathway as shown in Diagram 2, provides a targeted approach to managing these precancerous lesions [3]. The significant reduction in AK counts must be balanced against its pronounced local irritant effects and its potential as a potent sensitizer [4]. Future research directions could include:
Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) is a phenolic lignan originally isolated from the creosote bush (Larrea tridentata) [1] [2]. It was developed as a topical antineoplastic agent and received FDA approval for the treatment of actinic keratoses (AKs) in 1992 under the trade name Actinex [3] [4]. AKs are premalignant skin lesions resulting from chronic sun exposure that can progress to cutaneous squamous cell carcinoma [5]. This compound functions primarily as a pan-lipoxygenase inhibitor, disrupting the synthesis of pro-inflammatory and pro-proliferative eicosanoids, and also exhibits potent antioxidant activity [1] [2]. Despite demonstrated efficacy, the drug was subsequently withdrawn from the market, limiting its current clinical use. These notes provide a consolidated reference for researchers investigating its mechanisms and potential applications.
This compound exerts its antineoplastic effects through multiple interconnected pathways, primarily targeting key enzymes and signaling cascades involved in cell proliferation and survival.
The following diagram illustrates the core signaling pathways and molecular interactions through which this compound exerts its effects.
Historical clinical studies and modern preclinical research provide evidence for the efficacy of topical this compound in treating pre-malignant skin lesions.
A key double-blind, vehicle-controlled clinical study demonstrated the effectiveness of this compound cream [6].
The table below summarizes efficacy data for this compound and a commonly used contemporary agent, 5-Fluorouracil (5-FU) 4% cream, based on separate clinical studies.
| Therapeutic Agent | Study Design | Treatment Regimen | Efficacy Outcome | Reference |
|---|
| This compound | Double-blind, vehicle-controlled (n=154) | Twice daily for 14-28 days | • 71.4% median reduction in AK lesions • 96% of patients showed improvement | [6] | | 5-Fluorouracil 4% Cream | Prospective pilot study (n=30) | Once daily for 30 days | • Significant decrease in AKASI score (p < 0.0001) • 83% achieved complete clinical clearance at 12 weeks | [5] | | 5-Fluorouracil 4% Cream | Retrospective study on hyperkeratotic AKs (n=66 lesions) | Once daily for 28 days | • 54.5% complete clearance • 24.2% partial clearance (>75% reduction) | [7] |
This compound was developed for topical application with specific formulation and handling requirements due to its chemical properties.
For research purposes, the following protocols outline the key procedures for evaluating this compound's topical efficacy and mechanism of action.
This protocol assesses the primary mechanism of this compound as a lipoxygenase inhibitor [1] [2].
Reagent Preparation:
Assay Procedure:
Data Analysis:
This protocol evaluates the chemopreventive potential of topical this compound [6].
Animal Grouping and Carcinogenesis Induction:
Treatment Phase:
Endpoint Measurement and Analysis:
The therapeutic application of this compound is constrained by a narrow therapeutic window and specific safety concerns.
This compound serves as a historically significant and mechanistically interesting compound for topical antineoplastic research. Its well-defined action as a lipoxygenase inhibitor and modulator of the NRF2 pathway provides a template for investigating these targets in dermatological cancers and precancers. However, its oxidation-prone chemistry, associated toxicity profile, and subsequent market withdrawal highlight the critical challenges in its development. Future research should focus on the synthesis of novel analogs with improved stability and reduced toxicity, or on novel drug delivery systems designed to mitigate its adverse effects while retaining its potent antiproliferative activity.
Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a topical antineoplastic agent with a chemical structure based on a catecholic butane framework. [1] It was developed for the treatment of actinic keratoses (AKs), which are pre-malignant skin lesions resulting from chronic sun exposure. [2] The compound's molecular formula is C₁₈H₂₂O₄, and it belongs to a class of compounds known as catecholic butanes, which are characterized by two phenolic rings linked by a butane chain. [1]
The active pharmaceutical ingredient (API) and its analogues for the this compound formulation are defined by the following general Formula (I): [1]
Where:
In this context, "lower alkyl" generally means C₁-C₆ alkyl, and "lower acyl" means C₁-C₆ acyl. [1]
The table below summarizes the quantitative formulation data for this compound cream.
| Component | Concentration/Details | Function | Reference |
|---|---|---|---|
| Active Ingredient | This compound (NDGA) or an analogue (e.g., 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane) | Topical antineoplastic agent | [1] |
| Dosage Form | Cream for topical application | Vehicle/Formulation | [1] [2] |
| Proposed Strength for AKs | 10% this compound cream (as reported in clinical study) | Therapeutic concentration | [2] |
| Proposed Strength for MDR* | 0.1% to 25% in a vehicle for topical application | Preclinical research range | [1] |
| Administration Route | Topical | Method of delivery | [1] [2] |
*MDR: Multidrug Resistance (in cancer cells)
The primary clinical application and protocol for this compound cream were established in a double-blind, vehicle-controlled study. [2]
| Protocol Parameter | Specification | Reference |
|---|---|---|
| Indication | Actinic keratoses on the head and neck | [2] |
| Dosage | Sufficient cream to cover the lesions with a thin layer | [2] |
| Frequency | Twice daily | [2] |
| Treatment Duration | 14 days | [2] |
| Study Design | Double-blind, vehicle-controlled, multicenter study | [2] |
| Patient Population | 154 evaluable patients with a minimum of five actinic keratoses each | [2] |
In the key clinical trial, patients who applied topical this compound twice daily for 14 days showed a median reduction of 71.4% in actinic keratosis lesions, compared to a 4.3% reduction in the vehicle control group. [2] Overall, 96% of patients in the this compound group showed improvement, versus 44% in the vehicle group. [2]
The most common adverse effects were local skin reactions, including erythema (redness) and flaking, which occurred in 53% of patients treated with this compound. [2] These reactions are consistent with the local effects of many topical cytostatic agents.
The diagram below outlines the key steps of the clinical trial that established the efficacy of this compound cream.
While the precise mechanism for its effect on AKs was not detailed in the search results, this compound has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. [1] MDR is often mediated by the overexpression of P-glycoprotein (Pgp), an energy-dependent efflux pump that reduces the intracellular accumulation of chemotherapeutic drugs. [1]
This compound is reported to overcome this Pgp-mediated resistance, thereby increasing the accumulation of cytotoxic drugs like doxorubicin within cancer cells. [1] This suggests that this compound could be used as an adjunctive therapy to potentiate the effects of conventional chemotherapy in resistant tumors, including solid malignancies and hematological cancers. [1]
This compound cream has demonstrated clear efficacy in treating actinic keratoses, with a defined clinical application protocol. Its potential application as an MDR modulator in oncology presents an interesting avenue for further research.
However, it is important to note that these search results lack detailed, industrial-scale pharmaceutical manufacturing procedures. The information provided here is derived primarily from a clinical study and a patent, which do not specify:
For laboratory-scale preparation, researchers should consult more detailed pharmacopeial methods or specialized pharmaceutical formulation resources.
Masoprocol, a pure compound isolated from the creosote bush (Larrea tridentata), has a history of use as a folk remedy for Type II diabetes by Native Americans [1]. Modern scientific investigation in a rodent model has demonstrated its potent dual hypoglycemic and lipid-lowering effects. The data suggest its mechanism of action involves both enhancing glucose disposal and significantly suppressing lipolysis, positioning it as a unique candidate for metabolic research [1]. The following notes provide a structured summary of the key findings and a framework for its experimental use, with integrated signaling pathways based on current understanding of T2D.
The table below consolidates the quantitative results from the seminal study investigating this compound in a fat-fed/streptozotocin (STZ) rat model of Type II diabetes, compared to vehicle and metformin controls.
Table 1: Metabolic Effects of this compound in a Fat-fed/STZ Rat Model after 4-Day Treatment [1]
| Metabolic Parameter | Vehicle Control | This compound Treatment | Metformin Treatment | Notes |
|---|---|---|---|---|
| Plasma Glucose | 21.7 ± 1.0 mmol/L | 14.2 ± 1.1 mmol/L | 12.8 ± 0.9 mmol/L | ~35% reduction vs. vehicle; similar to metformin [1] |
| Plasma Triglycerides | 4.8 ± 0.3 mmol/L | 1.0 ± 0.1 mmol/L | 3.6 ± 0.3 mmol/L | ~80% reduction vs. vehicle; far greater than metformin [1] |
| Non-Esterified Fatty Acids (NEFA) | --- | ~65% decrease | ~33% decrease | Reduction approx. twice as great as metformin [1] |
| Glycerol | --- | ~65% decrease | ~33% decrease | Reduction approx. twice as great as metformin [1] |
| Steady-State Plasma Glucose (Clamp) | Baseline (Higher) | ~30% lower | No significant change | During glucose-insulin infusion [1] |
| In Vitro Glucose Clearance (Adipocytes) | Baseline | Increased (basal & insulin-stimulated) | --- | In primary adipocytes with 30 μmol/L this compound [1] |
This protocol is adapted from the referenced study and can serve as a template for replicating the research.
Title: Evaluation of this compound in a Fat-Fed/Streptozotocin (STZ) Induced Rat Model of Type II Diabetes
Objective: To assess the acute effects of this compound on plasma glucose, triglyceride, and non-esterified fatty acid levels in a rodent model of insulin resistance and moderate β-cell dysfunction.
Materials:
Methodology:
Model Induction:
Treatment Protocol:
Sample Collection and Analysis:
Optional/Advanced Assessments:
The precise molecular targets of this compound are not fully elucidated. However, based on its observed physiological effects—potent reduction of lipolysis and enhanced glucose disposal—its action can be contextualized within key signaling pathways known to be dysregulated in T2D.
T2D pathogenesis primarily involves insulin resistance in liver, muscle, and adipose tissue, coupled with pancreatic β-cell dysfunction [2]. The PI3K/AKT pathway is the central signaling cascade for metabolic actions of insulin, promoting glucose uptake and glycogen synthesis [2] [3]. Conversely, the MAPK pathway is more associated with mitogenic and growth effects [3]. AMPK is a critical energy-sensor; its activation, for instance by metformin, improves insulin sensitivity and inhibits hepatic glucose production [2].
The following diagram integrates this compound's observed effects into this network, proposing a potential mechanistic framework:
Diagram 1: Proposed integration of this compound's effects into key T2D signaling pathways. Dashed lines represent hypothesized actions based on phenotypic data [1].
The data position this compound as a compelling natural product with a unique pharmacological profile. Its ability to lower plasma glucose to a degree similar to metformin, while producing a dramatically superior reduction in plasma triglycerides and NEFA, suggests a mechanism that powerfully targets adipose tissue lipolysis [1]. This dual action is particularly relevant for T2D, which often features diabetic dyslipidemia.
Future research should prioritize:
Masoprocol (also known as nordihydroguaiaretic acid or NDGA) is a natural phenolic lignan compound originally isolated from the creosote bush (Larrea tridentata). This compound has a rich history of traditional use for various medical conditions, including Type II diabetes and inflammatory disorders, and has more recently attracted scientific interest for its potent effects on lipid and carbohydrate metabolism. Chemically, this compound is characterized as a lignan-type compound with the molecular formula C₁₈H₂₂O₄ and a molecular weight of 302.36 g/mol. Its structure features two catechol rings connected by a dimethylbutane chain, which confers both potent antioxidant properties and significant redox activity that underlie its biological effects [1] [2].
From a pharmacological perspective, this compound is classified as a small molecule with investigational status and is not currently approved for clinical use in most jurisdictions. Its most well-characterized mechanism involves potent inhibition of lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase, which plays a crucial role in arachidonic acid metabolism and the production of inflammatory eicosanoids. Additionally, this compound demonstrates antiproliferative properties against various cell types, including keratinocytes, and has shown significant effects on glucose disposal and lipolysis regulation [1] [3] [2]. These diverse pharmacological activities make this compound a compelling compound for investigating metabolic regulation and developing potential therapeutic interventions for metabolic disorders.
This compound exerts its effects on lipid metabolism through multiple interconnected mechanisms that target various metabolic pathways. The compound functions as a pan-lipoxygenase inhibitor, effectively blocking the activity of key enzymes in the arachidonic acid metabolism pathway. Lipoxygenases are non-heme iron-containing enzymes that catalyze the oxygenation of polyunsaturated fatty acids, producing signaling molecules such as hydroperoxyeicosatetraenoic acids (HPETEs) and leukotrienes that influence inflammatory processes and metabolic regulation. This compound inhibits these enzymes by maintaining the catalytic iron in its reduced state (Fe²⁺), thereby breaking the redox cycle essential for enzymatic activity [2].
Beyond its effects on lipoxygenases, this compound directly influences adipocyte function and systemic lipid handling. In isolated rat adipocytes, this compound treatment significantly enhances both basal glucose transport and insulin-stimulated glucose uptake, indicating a direct effect on cellular metabolic machinery. Furthermore, the compound demonstrates potent antilipolytic activity, reducing the release of non-esterified fatty acids and glycerol from adipose tissue by approximately 65% compared to vehicle controls. This reduction in lipolysis decreases the circulating levels of fatty acids available for hepatic very-low-density lipoprotein (VLDL) synthesis and subsequent triglyceride production, creating a cascade of lipid-lowering effects throughout the system [3] [4].
The following diagram illustrates the key metabolic pathways affected by this compound:
Figure 1: this compound's Multifaceted Impact on Metabolic Pathways - This diagram illustrates the key mechanisms through which this compound influences lipid and glucose metabolism, including inhibition of lipolysis and lipoxygenase pathways, coupled with stimulation of glucose uptake.
Recent research has revealed additional mechanisms through which this compound influences metabolic processes. The compound has been identified as a ligand for the EP3 receptor, a prostaglandin E₂ receptor subtype involved in platelet aggregation, endothelial migration, and vascular inflammation. Through this activity, this compound demonstrates anti-aggregatory effects on platelets, suggesting potential benefits for cardiovascular health beyond its direct metabolic actions. This EP3 receptor interaction was discovered through virtual screening and validated experimentally, showing that this compound significantly reduces platelet aggregation in biological assays [5].
The redox activity of this compound's catechol groups also contributes significantly to its metabolic effects. While the antioxidant properties of these groups can provide cytoprotective benefits by scavenging reactive oxygen species, they can also produce prooxidant effects under certain conditions. The catechol rings can undergo oxidation to form semi-quinone radicals and subsequently ortho-quinones, which are highly electrophilic and can form adducts with cellular nucleophiles such as glutathione and protein cysteine residues. This redox cycling can lead to both activation of cytoprotective pathways through the NRF2 transcription factor and potential cellular toxicity at higher concentrations, particularly in hepatic systems [2] [6]. The balance between these beneficial and adverse effects appears to be highly dependent on concentration, with lower doses typically producing metabolic benefits while higher doses may cause hepatotoxicity through oxidative stress mechanisms.
The most comprehensive quantitative data on this compound's metabolic effects comes from a well-controlled study using a rat model of Type II diabetes. In this investigation, diabetic animals were treated with either vehicle, metformin (0.83 mmol/kg body weight), or this compound (0.83 mmol/kg body weight) twice daily for four days. The results demonstrated substantial improvements in both glycemic control and lipid parameters, with this compound producing particularly dramatic effects on triglyceride metabolism [3].
Table 1: Metabolic Effects of this compound in Diabetic Rats After 4-Day Treatment
| Metabolic Parameter | Vehicle Control | This compound Treatment | Metformin Treatment | Percent Change vs. Control |
|---|---|---|---|---|
| Glucose concentrations | 21.7 ± 1.0 mmol/L | 14.2 ± 1.1 mmol/L* | 12.8 ± 0.9 mmol/L* | -35% |
| Triglyceride concentrations | 4.8 ± 0.3 mmol/L | 1.0 ± 0.1 mmol/L* | 3.6 ± 0.3 mmol/L* | -80% |
| Non-esterified fatty acids | Baseline level | ~65% reduction* | ~30% reduction* | -65% |
| Glycerol concentrations | Baseline level | ~65% reduction* | ~30% reduction* | -65% |
| Insulin-mediated glucose disposal | Steady-state glucose | 30% reduction* | No significant change | -30% |
*Statistical significance (p < 0.001) compared to vehicle control
The data reveal that this compound not only significantly lowered plasma glucose concentrations but produced an exceptional 80% reduction in triglyceride levels—more than double the effect observed with metformin. Similarly, the reduction in non-esterified fatty acids and glycerol was approximately twice as great with this compound compared to metformin treatment. Importantly, these metabolic improvements occurred without changes in insulin concentrations, suggesting that this compound enhances insulin sensitivity rather than stimulating insulin secretion [3].
Complementary in vitro studies using isolated rat adipocytes have provided mechanistic insights into this compound's actions at the cellular level. When primary adipocytes from normal animals were treated with this compound at a concentration of 30 μmol/L, researchers observed significant enhancements in glucose transport activity under both basal and insulin-stimulated conditions. This direct effect on glucose uptake in fat cells provides a plausible mechanism for the improved whole-body glucose disposal observed in animal studies. Additionally, this compound treatment demonstrated potent antilipolytic effects in these cellular models, effectively reducing the breakdown of stored triglycerides and the subsequent release of free fatty acids and glycerol into the circulation [3] [4].
Table 2: In Vitro Effects of this compound on Adipocyte Metabolism
| Experimental Parameter | Model System | This compound Concentration | Observed Effect | Significance |
|---|---|---|---|---|
| Basal glucose transport | Isolated rat adipocytes | 30 μmol/L | Increased | p < 0.05 |
| Insulin-stimulated glucose transport | Isolated rat adipocytes | 30 μmol/L | Increased | p < 0.05 |
| Lipolysis inhibition | Isolated rat adipocytes | Not specified | Significant reduction in FFA and glycerol release | p < 0.05 |
| Cytotoxicity | Clone-9 rat hepatocytes | 100 μmol/L | Significant LDH leakage, reduced mitochondrial function | Concentration-dependent |
| Prooxidant activity | Clone-9 rat hepatocytes | 50-100 μmol/L | Increased lipid peroxidation & DNA damage | Concentration-dependent |
The concentration-dependent effects observed in these studies are particularly important for designing experimental protocols. While this compound enhances glucose uptake in adipocytes at 30 μmol/L, higher concentrations (50-100 μmol/L) demonstrate concentration-dependent toxicity in hepatocyte cultures, including increased lactate dehydrogenase (LDH) leakage, reduced mitochondrial function, inhibited cell proliferation, and evidence of prooxidant activity through lipid peroxidation and DNA strand breaks [6]. This dual nature—beneficial metabolic effects at lower concentrations and potential toxicity at higher concentrations—highlights the importance of careful dose selection in experimental designs.
Objective: To evaluate the effects of this compound on glucose transport and lipolysis in isolated primary adipocytes.
Materials and Reagents:
Procedure:
Adipocyte Isolation:
Glucose Transport Assay:
Lipolysis Assay:
Data Analysis: Glucose transport rates are calculated as pmol of 2-deoxyglucose taken up per minute per mg cellular protein. Lipolysis is expressed as nmol of fatty acids or glycerol released per mg cellular protein per hour. Statistical significance is typically determined using ANOVA with post-hoc testing, with p < 0.05 considered significant [3] [4].
Objective: To evaluate the metabolic effects of this compound in a rodent model of Type II diabetes.
Animal Model Preparation:
Treatment Protocol:
Compound Administration:
Metabolic Assessments:
Tissue Collection and Analysis:
The following diagram illustrates the experimental workflow for evaluating this compound's effects in diabetic rodent models:
Figure 2: Experimental Workflow for Evaluating this compound in Diabetic Rodent Models - This diagram outlines the key steps in assessing this compound's metabolic effects, from animal model preparation through tissue analysis and data interpretation.
The compelling experimental data on this compound's lipid-lowering effects, particularly its remarkable ability to reduce triglyceride levels by up to 80% in diabetic models, suggests several promising research applications. The compound represents a unique tool compound for investigating the interconnections between lipid metabolism, glucose homeostasis, and inflammatory pathways. Its dual functionality as both a metabolic modulator and lipoxygenase inhibitor provides researchers with a chemical probe to explore the crosstalk between these systems in various disease contexts, including metabolic syndrome, atherosclerosis, and hepatic steatosis [3] [2].
Recent discoveries regarding this compound's activity as an EP3 receptor ligand with anti-aggregatory effects on platelets have expanded its potential research applications into cardiovascular disease contexts. This finding, combined with its established metabolic benefits, suggests this compound could serve as a lead compound for developing multi-target therapeutic agents that address both metabolic and cardiovascular components of chronic diseases. The compound's recently identified inhibition of α1,3-mannosyltransferase (ALG3) and suppression of cancer metastasis through modulation of LRFN4 N-glycosylation further broadens its potential research utility into oncology applications, particularly given the established connections between metabolic dysregulation and cancer progression [5] [7].
From a drug development perspective, future research on this compound should focus on addressing its therapeutic window limitations and hepatotoxicity concerns. The concentration-dependent prooxidant effects and associated liver toxicity observed at higher doses (50-100 μmol/L) present significant challenges for clinical translation. Promising approaches include the development of structural analogs that retain the beneficial metabolic effects while minimizing redox cycling and associated toxicity, as well as formulation strategies that improve tissue targeting and reduce hepatic exposure. Additionally, further investigation is needed to elucidate the precise molecular mechanisms connecting this compound's lipoxygenase inhibition, EP3 receptor binding, and metabolic effects to better understand its polypharmacology and identify potential off-target effects [2] [6].
Research applications of this compound must account for its concentration-dependent toxicity profile, particularly concerning hepatic systems. Studies using clone-9 rat hepatocyte cultures have demonstrated that this compound exhibits prooxidant activity and causes significant toxicity at concentrations above 50 μmol/L, with evidence of membrane lipid peroxidation, DNA strand breaks, lactate dehydrogenase leakage, mitochondrial dysfunction, and impaired cell proliferation. This toxicity is attributed to the redox cycling capacity of this compound's catechol groups, which can generate semi-quinone radicals and ortho-quinones that deplete cellular glutathione stores and create oxidative stress [6].
These safety considerations necessitate careful dose selection in experimental designs, with thorough inclusion of appropriate cytotoxicity assessments in relevant cell types. Researchers should implement comprehensive hepatotoxicity screening when evaluating this compound or its analogs, including monitoring of liver enzymes, histological examination of hepatic tissue in animal studies, and assessment of glutathione depletion and oxidative stress markers. The narrow therapeutic window observed in preclinical studies highlights the importance of rigorous safety profiling in any drug development programs based on the this compound pharmacophore [2] [6].
Table 3: Safety Profile and Research Considerations for this compound
| Safety Parameter | Findings | Research Implications |
|---|---|---|
| Hepatotoxicity | Concentration-dependent toxicity in clone-9 rat hepatocytes (50-100 μmol/L) | Include hepatotoxicity screening in experimental designs |
| Prooxidant Activity | Redox cycling with generation of semi-quinone radicals and ortho-quinones | Monitor oxidative stress markers and glutathione depletion |
| Cellular Toxicity | LDH leakage, reduced mitochondrial function, inhibited proliferation at >50 μmol/L | Carefully select concentrations in cell-based assays |
| Absorption | <1-2% absorbed through skin in 4 days | Consider bioavailability in experimental design |
| Therapeutic Window | Beneficial effects at ~30 μmol/L, toxicity at >50 μmol/L | Requires precise dosing in preclinical studies |
This compound represents a fascinating natural product with potent, multifactorial effects on lipid metabolism. Its ability to dramatically reduce triglyceride levels while improving glycemic control through combined effects on lipolysis, glucose transport, and potentially inflammatory pathways makes it a valuable tool for metabolic research. The comprehensive protocols and data summarized in these Application Notes provide researchers with validated methodologies for investigating this compound's mechanisms and metabolic effects. While challenges remain regarding its therapeutic window and safety profile, the compound continues to offer important insights into metabolic regulation and serves as a promising scaffold for developing novel therapeutic agents targeting dyslipidemia and related metabolic disorders. Future research directions should focus on structural analogs with improved safety profiles and further elucidation of the molecular mechanisms connecting its various pharmacological activities.
This compound (also known as nordihydroguaiaretic acid or NDGA) is a lipoxygenase inhibitor isolated from the creosote bush (Larrea tridentata) that has garnered significant scientific interest for its potential metabolic effects. Traditional use of this plant by native healers for treating type 2 diabetes prompted systematic investigation into its cellular mechanisms of action [1] [2]. Research has demonstrated that this compound exerts potent metabolic effects on adipocytes, influencing key processes including glucose transport and lipolysis that are fundamental to metabolic homeostasis.
Adipocytes play a crucial role in systemic metabolism through their functions in energy storage, lipid metabolism, and insulin sensitivity. In vitro studies using isolated adipocytes provide valuable models for investigating potential therapeutic compounds for metabolic disorders [3]. This document provides comprehensive application notes and detailed experimental protocols for studying this compound's effects on adipocyte function, enabling researchers to reliably investigate its mechanisms and potential therapeutic applications for metabolic diseases including type 2 diabetes and obesity.
This compound is a lignan compound characterized by its distinctive chemical structure featuring two catechol rings connected by a carbon chain. This structure contributes to its antioxidant properties and biological activity. The compound has been investigated in various experimental models, with rodent studies demonstrating that oral administration of this compound significantly decreases serum free fatty acids (FFA), triglycerides, and insulin concentrations in hypertriglyceridemic models [4].
The traditional use of creosote bush preparations for diabetes management by native healers provided the initial impetus for scientific investigation into this compound's metabolic effects [1]. Subsequent research has confirmed its potential for improving metabolic parameters, with studies demonstrating that this compound protects against diet-induced metabolic dysfunction in mouse models of American lifestyle-induced obesity syndrome [2]. The compound's dual effects on both glucose transport and lipid metabolism in adipocytes provide a compelling mechanistic basis for its therapeutic potential.
This compound demonstrates significant effects on glucose uptake in isolated rat adipocytes. Experimental evidence indicates that this compound incubation markedly increases both basal and insulin-stimulated glucose transport in adipocytes. Specifically, this compound enhances the maximal rate of insulin-stimulated glucose transport while simultaneously decreasing the insulin concentration required for half-maximal glucose transport (ED50) [1]. This effect on insulin sensitivity is particularly noteworthy, as it suggests this compound not only enhances maximal transport capacity but also improves adipocyte responsiveness to insulin.
The implications of these findings are substantial, as enhanced glucose transport in adipocytes may contribute to improved systemic glucose homeostasis. Increased adipocyte glucose uptake can potentially reduce serum glucose concentrations and decrease insulin demand, providing a mechanistic explanation for this compound's anti-diabetic properties observed in traditional use and animal studies [1].
This compound exerts potent antilipolytic effects in adipocytes, as demonstrated through multiple experimental approaches. In vivo administration of this compound to rats with fructose-induced hypertriglyceridemia significantly decreased serum free fatty acid (FFA) and triglyceride concentrations [4]. In vitro experiments using isolated adipocytes from normal chow-fed rats confirmed that this compound directly inhibits isoproterenol-stimulated increases in both FFA and glycerol release [1].
The mechanistic basis for this compound's antilipolytic action involves decreased phosphorylation of hormone-sensitive lipase (HSL), a key regulatory enzyme in lipolysis. This compound treatment reduces isoproterenol-induced phosphorylation of HSL without necessarily decreasing total HSL protein levels [4]. This effect appears to be mediated through modulation of phosphatase activity rather than direct inhibition of adrenergic signaling pathways. The antilipolytic activity of this compound provides a plausible explanation for its ability to lower serum FFA and triglyceride concentrations in hypertriglyceridemic rodents.
Table 1: Summary of this compound's Effects on Adipocyte Metabolic Parameters
| Parameter Measured | Effect of this compound | Magnitude of Change | Experimental System |
|---|---|---|---|
| Basal Glucose Uptake | Significant increase | Not quantified | Isolated rat adipocytes [1] |
| Insulin-Stimulated Glucose Transport Vmax | Increased maximum rate | Significant increase | Isolated rat adipocytes [1] |
| Insulin Sensitivity (ED50) | Decreased insulin requirement | Significant decrease | Isolated rat adipocytes [1] |
| Isoproterenol-Stimulated FFA Release | Decreased lipolysis | Significant inhibition | Isolated rat adipocytes [1] |
| Isoproterenol-Stimulated Glycerol Release | Decreased lipolysis | Significant inhibition | Isolated rat adipocytes [1] |
| HSL Phosphorylation | Decreased phosphorylation | Significant reduction | Isolated rat adipocytes [4] |
The combined impact of this compound on both glucose transport and lipolysis in adipocytes creates a favorable metabolic profile for addressing insulin resistance and dyslipidemia. By simultaneously enhancing glucose disposal and inhibiting fatty acid release from adipose tissue, this compound may help break the cycle of lipotoxicity that contributes to peripheral insulin resistance in type 2 diabetes. The reduction in circulating free fatty acids and the enhancement of adipocyte glucose uptake work synergistically to improve overall metabolic homeostasis [4] [1].
These cellular effects translate to improved metabolic parameters in vivo, as demonstrated in studies where this compound administration to hypertriglyceridemic rodents significantly decreased serum free fatty acids, triglycerides, and insulin concentrations [4]. More recent research has confirmed that nordihydroguaiaretic acid (this compound) protects against American lifestyle-induced obesity syndrome diet-induced metabolic dysfunction in mice, improving insulin sensitivity and reducing liver triglyceride content [2].
Materials Required:
Procedure:
Tissue Collection: Excise adipose tissue (epididymal, perirenal, or subcutaneous depots) from euthanized rats or mice immediately following sacrifice. Place tissue in warm HBSS buffer.
Tissue Mincing: Using sterile scissors or scalpels, mince adipose tissue into fine pieces (approximately 1-2 mm³) in a petri dish containing collagenase solution.
Enzymatic Digestion: Transfer minced tissue to a digestion flask containing pre-warmed collagenase solution (1 mg/mL in HBSS). Use approximately 1-2 mL collagenase solution per gram of adipose tissue.
Incubation: Incubate tissue in collagenase solution at 37°C for 30-45 minutes on an orbital shaker (200 rpm) until tissue fragments are largely digested.
Filtration and Separation:
Stromal Vascular Fraction Collection:
Mature Adipocyte Collection:
Technical Notes:
Materials Required:
Procedure:
Adipocyte Preparation: Isolate mature adipocytes as described in Section 4.1. Adjust cell concentration to approximately 2-5% lipocrit (percentage of packed cell volume).
Compound Treatment:
Glucose Transport Measurement:
Reaction Termination:
Quantification:
Data Analysis:
Technical Notes:
Materials Required:
Procedure:
Adipocyte Preparation: Isolate mature adipocytes and adjust to 2-5% lipocrit in KRB buffer with 2.5% BSA.
Treatment and Stimulation:
Reaction Termination:
Product Quantification:
HSL Phosphorylation Analysis (Optional):
Technical Notes:
Table 2: Troubleshooting Guide for this compound Adipocyte Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Adipocyte Yield | Incomplete digestion, excessive temperature fluctuation | Optimize collagenase concentration and digestion time; maintain stable temperature |
| High Basal Lipolysis | Adipocyte damage during isolation, endotoxin contamination | Handle adipocytes gently; use sterile, endotoxin-free reagents |
| Variable Glucose Uptake | Inconsistent cell concentrations, radiolabel degradation | Standardize lipocrit measurements; verify radiolabel integrity |
| Inconsistent this compound Effects | Compound precipitation, oxidation | Use fresh this compound solutions; include antioxidant stabilizers if needed |
| Poor Insulin Response | Prolonged storage of adipocytes, insulin degradation | Use freshly isolated adipocytes; verify insulin activity |
This compound exerts its metabolic effects through multiple molecular pathways in adipocytes. The compound's inhibition of lipoxygenase activity may represent one mechanism, though its precise molecular targets in adipocytes continue to be elucidated. Research indicates that this compound's antilipolytic effect involves decreased phosphorylation of hormone-sensitive lipase (HSL), potentially through increased phosphatase activity rather than direct modulation of adrenergic signaling pathways [4]. This mechanism is supported by experiments showing that okadaic acid, a serine/threonine phosphatase inhibitor, blocks this compound's antilipolytic effects.
The enhancement of glucose transport by this compound suggests involvement of insulin signaling pathways, though the exact mechanisms remain to be fully characterized. This compound may modulate key components of the insulin signaling cascade or affect glucose transporter translocation to the plasma membrane. Recent studies with nordihydroguaiaretic acid (this compound) in mouse models have shown that it influences the expression of multiple genes involved in metabolic regulation, including PPARα, Cpt1c, Cpt2, and various antioxidant enzymes [2].
The following diagram illustrates the proposed signaling pathways through which this compound modulates adipocyte function:
Schematic Diagram of this compound's Proposed Mechanisms in Adipocytes
The experimental findings regarding this compound's effects on adipocyte function have significant implications for developing novel therapeutic approaches for metabolic diseases. The compound's dual action of enhancing glucose disposal while simultaneously inhibiting lipolysis represents a particularly valuable profile for addressing the core metabolic defects in type 2 diabetes and insulin resistance. By reducing circulating free fatty acids and improving adipocyte glucose uptake, this compound may help break the cycle of lipotoxicity that contributes to peripheral insulin resistance.
Future research directions should include:
The translational potential of this compound is supported by its beneficial effects in animal models of metabolic disease. Studies have demonstrated that nordihydroguaiaretic acid (this compound) protects against American lifestyle-induced obesity syndrome diet-induced metabolic dysfunction in mice, improving insulin sensitivity and reducing liver triglyceride content [2]. These findings, combined with the in vitro data presented in this document, suggest that this compound represents a promising candidate for further development as a therapeutic agent for metabolic diseases.
Masoprocol, also known as meso-nordihydroguaiaretic acid (NDGA), is a natural lignan with a range of biological activities. Its molecular structure features catechol groups that are critical to its function but also susceptible to degradation [1].
Table 1: Basic Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 27686-84-6 [2] [3] [4] |
| Chemical Formula | C₁₈H₂₂O₄ [2] [3] [4] |
| Molecular Weight | 302.36 g/mol [2] [3] |
| Description | Solid, Off-white to light yellow [4] |
| Melting Point | 185.5 °C [3] |
| Mode of Action | Potent lipoxygenase inhibitor; shows antiproliferative activity against keratinocytes [3]. |
| Primary Research Applications | Investigational drug for type II diabetes, actinic keratoses, and cancer research [3] [4]. |
| Water Solubility | Low; 0.0136 mg/mL (predicted) [3]. For in vitro work, soluble in DMSO (≥ 100 mg/mL) [4]. |
Proper storage is critical for maintaining the integrity of this compound, as it is sensitive to temperature, light, and oxidation [2] [4].
Table 2: Stability Profile and Storage Conditions
| Parameter | Condition or Requirement |
|---|---|
| Recommended Storage (Powder) | -20°C, protected from light [2] [4]. |
| Recommended Storage (Solution) | -80°C, protected from light [2] [4]. |
| Chemical Stability | Stable under recommended storage conditions [2]. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [2]. |
| Hazardous Decomposition Products | Under fire conditions, may decompose and emit toxic fumes [2]. |
| Handling Precautions | Avoid inhalation and contact with skin and eyes. Use only in areas with adequate ventilation. Avoid dust and aerosol formation [2]. |
The stability of this compound is primarily challenged by its chemical structure. The catechol (o-dihydroxybenzene) groups are highly susceptible to oxidation. This process can be accelerated by exposure to light, elevated temperatures, and oxygen, leading to the formation of quinones and other oxidative degradation products that diminish its biological activity [1].
The following diagram illustrates the experimental strategy for identifying and characterizing these degradation pathways.
This protocol outlines the development of an HPLC method suitable for quantifying this compound and its degradation products, which is essential for stability studies [5] [6].
Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method that can separate this compound from its degradation products and process-related impurities.
Materials and Equipment:
Method Development Procedure:
Forced degradation studies help identify likely degradation products and validate the stability-indicating power of the analytical method [7] [6].
Objective: To subject this compound to various stress conditions and generate degradation products for method validation and stability pathway elucidation.
General Procedure:
ASAP uses high-stress conditions to rapidly predict the shelf-life of a drug substance or product, saving time and resources during development [7].
Objective: To predict the long-term, real-time stability of this compound under recommended storage conditions using short-term, high-stress data.
Procedure:
The workflow for this predictive stability study is outlined below.
For preclinical in vivo studies, this compound requires formulation to ensure consistent dosing and bioavailability.
Table 3: Example Preclinical Dosing Formulations [4]
| Application | Vehicle Composition | Dosage Information |
|---|---|---|
| Oral Gavage (Mouse) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 150 mg/kg, twice daily [4]. |
| Oral Gavage (Rat) | 10% DMSO, 90% Corn Oil | 40-80 mg/kg, twice daily [4]. |
| In Vitro Studies | 100% DMSO (stock solution) | Typically diluted to working concentrations (e.g., 30 μM) in cell culture medium [4]. |
I hope these detailed application notes and protocols provide a solid foundation for your work with this compound. Should you require further specifics on a particular aspect, such as method validation, please feel free to ask.
The table below summarizes core information about masoprocol for a research context.
| Attribute | Details |
|---|---|
| Generic Name | This compound (also known as Nordihydroguaiaretic acid/NDGA) [1] |
| Drug Class | Antineoplastic Agent [1] |
| Known Indication | Treatment of actinic keratoses (precancerous skin growths) [1] [2] |
| Mechanism of Action | Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism. Also exhibits antiproliferative activity against keratinocytes and acts as an antioxidant [1]. |
| First Approval Date | Not approved in the US or other regions [1]. |
| US Market Status | Withdrawn from the U.S. market as of June 1996 [1]. |
| Primary Investigational Form | Topical cream [2] |
A double-blind, vehicle-controlled clinical study provides the following insights into the efficacy and side effect profile of this compound cream when used on actinic keratoses of the head and neck [2].
| Parameter | This compound Group | Vehicle-Control Group |
|---|---|---|
| Application Regimen | Twice daily for 14-28 days [2] | Twice daily for 14-28 days [2] |
| Mean AK Count Reduction | 15.0 to 5.4 (at 1-month follow-up) [2] | 13.4 to 11.1 (at 1-month follow-up) [2] |
| Median Percent Reduction | 71.4% [2] | 4.3% [2] |
| Incidence of Skin Irritation | 61.5% (manifested as erythema or flaking) [2] | 26.7% [2] |
Q1: What is the primary safety concern identified for topical this compound? The primary safety concern is skin irritation. Clinical studies show a high incidence of local skin reactions, including erythema (redness) and flaking [2]. Furthermore, published comments on clinical data warn that this compound is a potent sensitizer, meaning it can cause allergic contact dermatitis [2]. Researchers handling the compound should use appropriate personal protective equipment (PPE) to avoid sensitization.
Q2: What are the acute toxicity and environmental hazards of the this compound compound? Based on safety data sheets, the pure chemical poses the following hazards [3]:
Q3: How does this compound compare to other topical treatments for keratosis? this compound was developed for the same indication as topical fluorouracil products (e.g., Efudex, Carac), which are currently approved and available. Fluorouracil topical has an average rating of 7.4 out of 10 from user reviews on Drugs.com [4]. A key difference is that fluorouracil is categorized as Pregnancy Category X (contraindicated in pregnancy), whereas this compound was categorized as Pregnancy Category B (no proven risk in humans) [4] [1].
For reference, here is a simplified workflow of the application protocol from the key clinical study [2]:
Adherence to the following safety protocol is critical when handling the pure this compound compound in a laboratory setting [3]:
Masoprocol is not currently an FDA-approved drug. The data below is for historical and research context only [1].
The table below summarizes the key efficacy and skin reaction findings from a double-blind, vehicle-controlled clinical study [2].
| Parameter | This compound Group | Vehicle-Control Group |
|---|---|---|
| Median Reduction in Actinic Keratoses | 71.4% | 4.3% |
| Patients Experiencing Erythema or Flaking | 61.5% | 26.7% |
| Application Regimen | Applied twice daily for 14 to 28 days [2] | Applied twice daily for 14 to 28 days [2] |
While the exact mechanism leading to skin irritation is not fully defined, this compound's primary pharmacological actions provide clues.
The following diagram illustrates this proposed pathway and the experimental observation regarding efficacy and irritation.
Q1: Is the erythema and flaking a sign that the treatment is working? No. According to the clinical study, the occurrence of erythema or flaking did not correlate with clinical response. A significant reduction in actinic keratoses was observed independently of these local skin reactions [2].
Q2: What is the standard dosing regimen used in the clinical trial? The established protocol was application of a 10% this compound cream to the affected areas twice a day for 14 to 28 days [2] [3].
Q3: Are there any serious safety concerns noted with this compound? Yes. The drug's label includes a warning that it frequently induces sensitization. Treatment should be discontinued immediately if sensitivity reactions are noted [3]. A 1994 comment in the literature also emphasized that "this compound is a potent sensitizer" [2].
| Scenario | Suggested Action | Rationale & Reference |
|---|---|---|
| High incidence of erythema/flaking in your experimental model. | This is an expected pharmacologic effect based on clinical data. Monitor but do not halt treatment unless severe. | Documented in 61.5% of patients in the vehicle-controlled study [2]. |
| Signs of contact sensitization or allergic reaction. | Discontinue application immediately. Differentiate between expected irritation and sensitization. | This compound is a known potent sensitizer; discontinuation is mandated upon signs of sensitivity [2] [3]. |
| Lack of efficacy in reducing target lesions. | Verify compound activity, formulation stability, and dosing regimen adherence. | The established clinical regimen showed a 71.4% median reduction, confirming intrinsic efficacy [2]. |
For researchers aiming to replicate the cited study methodology, here is a detailed breakdown [2]:
The table below summarizes key identifying information for Masoprocol, primarily defined as a potent lipoxygenase inhibitor with research applications in type II diabetes and previously approved for actinic keratoses [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 27686-84-6 [1] [4] [2] |
| Generic Name | This compound [3] |
| Synonyms | meso-Nordihydroguaiaretic acid (meso-NDGA), Actinex, Dihydronorguaiaretic Acid [1] [2] |
| IUPAC Name | 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [3] |
| Molecular Formula | C18H22O4 [2] [3] |
| Molecular Weight | 302.36 g/mol [2] [3] |
| Mechanism of Action | Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism. Also a weaker cyclooxygenase inhibitor and antioxidant [1] [3]. |
| Research Applications | Investigated for type II diabetes (antihyperglycemic, reduces hepatic triglyceride); previously used for actinic keratoses [2] [3]. |
| Physical Form | Off-white to light yellow solid [2] |
| Melting Point | 185.5 °C [3] |
For any API like this compound, validating your analytical methods is critical. The following table outlines standard parameters to test, based on general regulatory guidelines for analytical method validation [5]. You would need to establish and document specific acceptance criteria for each parameter suitable for your intended use.
| Validation Parameter | Definition & Purpose | Typical Methodology & Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness between accepted reference value and found value [5]. | Compare results to a standard reference material or a second validated method. Report as % recovery. |
| Precision | Closeness of agreement between individual test results from repeated analyses. Includes repeatability and intermediate precision [5]. | Analyze a minimum of nine determinations over three concentration levels. Report as % Relative Standard Deviation (% RSD). |
| Specificity | Ability to measure the analyte accurately in the presence of other components [5]. | Demonstrate resolution from closely eluting compounds. Use peak purity tests (PDA, MS). |
| Linearity & Range | Linearity: ability to get results proportional to concentration. Range: interval with acceptable precision, accuracy, linearity [5]. | Minimum five concentration levels. Report correlation coefficient (r²), calibration curve. |
| Limit of Detection (LOD) / Quantitation (LOQ) | LOD: lowest detectable concentration. LOQ: lowest quantifiable concentration with precision/accuracy [5]. | Signal-to-noise (e.g., 3:1 LOD, 10:1 LOQ). Analyze samples at the limit to confirm. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [5]. | Test influence of small changes (e.g., pH, temperature, mobile phase composition). |
Here are some common experimental issues and guidance based on general laboratory practice and the information available.
Q: What are the stability and solubility considerations for this compound?
Q: How can I confirm the identity and purity of this compound in my lab?
Q: Where can I source this compound, and what should I look for?
The diagram below outlines a generalized workflow for assessing the purity of an API like this compound, from sample preparation through data analysis.
API Purity Analysis Workflow: This chart illustrates the standard operational path for determining the purity of an Active Pharmaceutical Ingredient (API), from initial sample preparation to final reporting.
The table below summarizes the core chemical, pharmacological, and experimental application data for this compound from recent studies:
| Aspect | Details |
|---|---|
| IUPAC Name | 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1] |
| Molecular Formula | C18H22O4 [1] |
| Molecular Weight | 302.4 g/mol [1] |
| Mechanism of Action | Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; acts as an antioxidant [1]. |
| Primary Experimental Indications | Antihyperglycemic agent: Lowers plasma glucose and triglyceride concentrations in mouse models of non-insulin-dependent diabetes mellitus (NIDDM) [2]. Multidrug Resistance (MDR) Reversal: Administered with antineoplastic drugs to inhibit or reverse MDR in solid tumors and hematological malignancies by overcoming P-glycoprotein-mediated drug efflux [3]. Antiviral Research: Identified as a consensus binder against multiple conformations of SARS-CoV-2 Papain-Like Protease (PLpro) in virtual screening for drug repositioning [4]. | | Key Experimental Findings | In NIDDM mouse models (db/db mice), this compound (100 mg/kg/day, 12 days) significantly reduced plasma glucose (20.7 ± 2.6 mmol/l vs. 29.2 ± 1.1 mmol/l in control) without changing plasma insulin, food intake, or body weight [2]. |
Here are detailed methodologies for key experiments cited in the literature:
Antihyperglycemic Activity In Vivo [2]
Molecular Dynamics (MD) & Docking for Antiviral Research [4]
The diagram below outlines the primary research applications and logical workflow of this compound in experimental models, which may help in designing stability tests.
While definitive stability data is limited in the search results, here are some guiding principles for your experimental work:
The following table summarizes the key information about this compound from historical and pharmacological data.
| Aspect | Details |
|---|---|
| Other Names | Actinex, Nordihydroguaiaretic acid (NDGA) [1] [2] |
| Historical Status | Discontinued; previously approved in the U.S. but withdrawn from the market as of June 1996 [1] [3]. |
| Last Approved Use | Topical treatment of actinic keratoses (precancerous skin growths) [1] [3] [2]. |
| Last Dosage Form | 10% topical cream (under the brand name Actinex) [3]. |
| Mechanism of Action | A potent 5-lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also has antiproliferative activity against keratinocytes in tissue culture, though the exact mechanism for treating actinic keratoses remains unknown [1] [2]. |
| Skin Absorption | Less than 1%-2% is absorbed through the skin over a 4-day period following application [1]. |
Since no established clinical protocols for this compound are available, you can determine an effective treatment duration for your experimental models by adapting a standard preclinical research cycle. The workflow below outlines the key stages of this iterative process.
Begin by establishing a baseline protocol based on existing, albeit limited, data.
This phase involves executing the experiment and evaluating the results against clear endpoints.
Q: What is the most critical factor to consider when adjusting treatment duration? The relationship between treatment duration and the therapeutic index (the ratio between efficacy and toxicity). The goal is to find the shortest duration that produces a sustained therapeutic effect without causing significant adverse events.
Q: Are there any known drug interactions with this compound? The available search results do not provide specific drug interaction data for this compound. A thorough investigation of existing scientific literature beyond these results is recommended.
The appropriate vehicle for masoprocol depends heavily on your administration route. The table below summarizes formulations and concentrations from the literature.
| Administration Route | Vehicle Composition / Formulation | Typical Dosing / Concentration | Key Considerations / Effects |
|---|---|---|---|
| Topical Application [1] [2] | Cream formulation [1]; Polycaprolactone (PCL)/Polyethylene glycol (PEG) nanospheres for sustained release [2] | 10% NDGA in a pharmaceutically acceptable vehicle for topical application [3] | Used for actinic keratoses; 61.5% of patients experienced irritation (erythema/flaking) [1]. Nanospheres had ~50% encapsulation efficiency [2]. |
| Oral / Systemic (In Vivo) [3] [4] [5] | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [6] • 10% DMSO + 90% Corn Oil [6] | • 1 to 500 mg per kg of body weight [3] • 150 mg/kg (mouse model) [6] • 0.83 mmol/kg (rat model, approx. 250 mg/kg) [5] | Shows antihyperglycemic activity; lowers plasma glucose and triglycerides [4] [5] [6]. | | In Vitro (Cell Culture) [5] [6] | Dissolved in DMSO [6] | 30 μM in primary adipocytes to stimulate glucose clearance [5]; ≥ 100 mg/mL stock solubility in DMSO [6] | Handle DMSO stock solutions appropriately; final DMSO concentration should be non-cytotoxic. |
This compound exhibits a range of biological activities through several key mechanisms, which are summarized in the diagram below:
Here are methodologies for key experiments involving this compound:
1. In Vivo Model for Type II Diabetes Research [5]
2. In Vitro Glucose Uptake Assay in Adipocytes [5]
3. Preparation of Polymeric Nanospheres for Sustained Release [2]
Q1: What are the major safety concerns with this compound? this compound has a narrow therapeutic window. Hepatotoxicity and renal cysts have been reported with excessive consumption or high doses [7] [2]. Its auto-oxidation can lead to the formation of reactive quinones and glutathione depletion, contributing to cytotoxicity [7]. Careful dose control is critical.
Q2: How can I improve the delivery and reduce the toxicity of this compound? Nanoformulation is a promising strategy. Encapsulating this compound or its analogs (like Acetyl-NDGA) into biodegradable polymeric nanospheres (e.g., PCL/PEG) can enable controlled release, improve targeting, and potentially reduce systemic toxicity [2].
Q3: My this compound solution in DMSO has changed color. Is it still usable? The catechol groups in this compound are prone to auto-oxidation upon exposure to air, especially in solution, leading to the formation of colored quinone products [7]. This may reduce its efficacy and increase toxicity. For best results, prepare fresh solutions, protect them from light, and use newly opened DMSO [6].
The table below summarizes the key parameters from the literature for the analysis of masoprocol and its derivative, terameprocol.
| Analyte | Technique | Key Column / Stationary Phase | Mobile Phase / Sample Prep | Detection | Key Application / Performance | Source |
|---|---|---|---|---|---|---|
| This compound | Reverse-Phase HPLC | Newcrom R1 (special reverse-phase, low silanol activity) [1] | Acetonitrile/Water/Phosphoric Acid; replace with formic acid for MS | Not specified (UV implied) | Scalable for pharmacokinetics & preparative separation [1] | [1] |
| This compound (NDGA) | HPLC | Method not detailed | Plasma/Serum sample; extraction to release from proteins | UV or other | Quantitative pharmacokinetics; LOD: 500 ng/mL; highly protein-bound [2] | [2] |
| Terameprocol | LC-MS/MS | Zorbax XDB C18 (2.1 x 50 mm, 3.5 µm) [3] | Gradient elution; Protein precipitation with Acetonitrile | Tandem Mass Spectrometry (ESI+) | Accurate (92.7-107.4%) & precise (CV ≤11.3%); Range: 5-1000 ng/mL [3] | [3] |
| Fentanyl/Analogue (Reference) | GC-MS | Not detailed for GC | Solid-Phase Extraction (SPE) of oral fluid | Mass Spectrometry | LLOQ: 1 ng/mL; Linear (>0.99); Recovery: 80-100% [4] | [4] |
Here are more detailed methodologies for the key techniques applicable to this compound analysis.
This method is a starting point for reverse-phase separation.
This method demonstrates a highly sensitive and validated approach for a closely related compound.
While not for this compound, this protocol is a robust example of GC-MS method development for a small molecule drug in a biological matrix.
The following workflow outlines a logical process for diagnosing and resolving common problems in this compound analysis.
Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) is a lipoxygenase inhibitor with investigational antineoplastic activity [1].
The table below summarizes its fundamental chemical and pharmacological properties:
| Property | Description |
|---|---|
| Chemical Name | 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1] |
| Chemical Formula | C₁₈H₂₂O₄ [1] |
| Molecular Weight | 302.36 g/mol [1] |
| Mechanism of Action | Potent 5-lipoxygenase inhibitor; also inhibits prostaglandin synthesis (to a lesser extent) and possesses antiproliferative activity [1] |
| Melting Point | 185.5 °C [1] |
| Water Solubility | 0.0136 mg/mL (predicted) [1] |
| logP | 3.44 (predicted) [1] |
While a dedicated impurity profiling method for this compound was not found, the following established analytical methods can be adapted for developing your own protocols.
This method is suitable for pharmacokinetic studies and can be a starting point for impurity profiling [2] [3].
The following diagram outlines a logical workflow for impurity profiling, which is considered a best practice in pharmaceutical analysis [4] [5].
Based on general principles of analytical chemistry and the gathered data, here are potential FAQs.
What HPLC column is recommended for this compound analysis? The Newcrom R1 column is explicitly mentioned for the reverse-phase separation of this compound. It is a special reverse-phase column with low silanol activity, which can help achieve better peak shape [2].
How can I make my HPLC method compatible with Mass Spectrometry (MS)? If your mobile phase uses phosphoric acid, you should replace it with a volatile acid like formic acid to make it suitable for MS detection [2].
What is a general strategy for identifying unknown impurities? A powerful strategy is to combine targeted and untargeted analytical approaches [4]. The targeted approach involves predicting and searching for potential impurities based on the drug's synthesis pathway. The untargeted approach uses high-resolution mass spectrometry (LC-MS/HRMS) to screen for and identify any unexpected impurities that form during degradation studies [4].
My analyte peaks are broad or tailing. What could be the cause? Peak tailing can be caused by secondary interactions with active silanol sites on the column. Using a column specifically designed with low silanol activity, like the Newcrom R1, can mitigate this issue [2]. Additionally, adjusting the pH of your mobile phase can improve peak shape.
This is a sample detailed methodology based on the information found, which can be formatted into a standard operating procedure (SOP).
Methodology for this compound Analysis by HPLC
Instrument Setup:
Sample Preparation:
Chromatographic Procedure:
Data Analysis:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100% (Apply CF if needed)
| Feature | This compound | Fluorouracil (5-FU) |
|---|---|---|
| Status & Evidence | Appears to be a historical agent; no recent clinical trials. Evidence is dated. | Current standard of care; extensive and ongoing research with recent clinical trials and real-world studies [1] [2] [3]. |
| Mechanism of Action | Not fully detailed in search results. | Antimetabolite; inhibits thymidylate synthase, disrupting DNA/RNA synthesis and inducing apoptosis in rapidly dividing cells [3] [4]. |
| Efficacy (Clearance Rates) | One identified study from 1991 reported similar efficacy to 5% 5-FU cream [5]. | 4% Cream (once daily): ~80% complete clearance in one study; 47.5-57.8% for 0.5% cream [6]. Real-world studies show 54.5% complete + 24.2% partial clearance for hyperkeratotic lesions [1] [2]. |
| Treatment Protocol | Information limited; identified study used 10% this compound cream [5]. | Varies by concentration (0.5%, 4%, 5%). 4% cream: Once daily for 4 weeks [6] [1]. 5% cream/solution: Twice daily for 2-4 weeks [6]. |
| Safety & Tolerability | Known side effects include erythema, pruritus, and burning sensation; can induce allergic contact dermatitis [5]. | Predictable local skin reactions: erythema (89.5%), stinging (73.6%), scaling, crusting, and edema. These are often considered a sign of therapeutic effect [1] [3]. |
For a deeper understanding, here are the methodologies and findings from key studies cited in the table.
The diagrams below illustrate the distinct mechanisms by which these agents work.
The evidence indicates a significant shift in the therapeutic landscape for actinic keratosis. While a historical study suggests this compound was once a viable alternative with comparable efficacy to older 5-FU formulations, the current clinical and research focus is overwhelmingly on fluorouracil, particularly newer formulations like 4% cream.
The key advantages of modern 5-FU that are evident from the recent literature include:
The following table synthesizes key quantitative findings from a double-blind, vehicle-controlled study [1].
| Parameter | Masoprocol Group | Vehicle Control Group |
|---|---|---|
| Number of Patients | 113 | Not specified (vehicle group existed) |
| Treatment Regimen | Applied twice daily for 14-28 days [1] | Applied twice daily for 14-28 days [1] |
| Mean AK Count (Baseline) | 15.0 [1] | 13.4 [1] |
| Mean AK Count (1-Month Follow-up) | 5.4 [1] | 11.1 [1] |
| Median Percent Reduction from Baseline | 71.4% [1] | 4.3% [1] |
| Incidence of Irritation (Erythema/Flaking) | 61.5% [1] | 26.7% [1] |
The supporting data comes from a specific clinical trial with the following design [1]:
While the clinical study focused on dermatological application, other research provides insight into this compound's multifaceted pharmacological properties.
The diagram below illustrates the core mechanistic pathways of this compound based on current research.
| Treatment | Study Type & Details | Efficacy Results | Safety & Tolerability |
|---|---|---|---|
| 5% Fluorouracil (5-FU) Cream [1] [2] | RCT (2025): Twice daily for 4 weeks [1]. | Significantly better outcomes vs. 1% Niacinamide [1]. | More frequent side effects: burning, itching, erythema [1]. |
| 4% Fluorouracil (5-FU) Cream [2] [3] | Real-World Study (2025): Once daily for 28 days on hyperkeratotic (Olsen grade 3) AKs [2]. | 54.5% complete clearance; 24.2% partial clearance (>75% reduction) [2] [3]. | Most common LSRs: Erythema (89.5%), stinging (73.6%). No treatment discontinuations [2] [3]. |
| 1% Niacinamide Gel [1] | RCT (2025): Twice daily for 3 months [1]. | Less effective than 5% Fluorouracil [1]. | Fewer treatment complications (burning, itching, erythema) than 5-FU [1]. |
| 3.75% Imiquimod Cream [4] | Split-Face RCT (2025): Two 14-day cycles with a 14-day rest vs. 4% 5-FU for 28 days [4]. | Non-inferior to 4% 5-FU: No significant difference in AK count reduction [4]. | Comparable to 4% 5-FU: No significant difference in local skin reactions, healing time, or cosmetic outcome [4]. |
| Cryosurgery [5] [6] | Literature Review (2025): Liquid nitrogen application (e.g., 10-20 sec freeze time) [5]. | Complete response rate of ~71% at 90 days [5] [6]. | Common side effects: pain, blistering, hypopigmentation, local superinfection [5] [6]. |
To aid your understanding of the data's context, here are the methodologies from key studies cited above:
The following diagram illustrates the general mechanism of field-directed therapy, which is a core concept in modern actinic keratosis treatment, targeting both visible lesions and subclinical field cancerization.
The current treatment landscape and research focus offer several insights that may be relevant for drug development strategy:
The table below summarizes the key findings from a primary clinical trial identified for masoprocol in the treatment of actinic keratoses.
| Trial Feature | Description |
|---|---|
| Trial Design | Double-blind, vehicle-controlled, multicenter study [1]. |
| Condition | Actinic keratoses on the head and neck [1]. |
| Treatment Regimen | Topical this compound cream applied twice a day for 14 to 28 days [1]. |
| Patient Number | 113 patients treated with this compound [1]. |
| Key Efficacy Result | • Mean reduction in actinic keratosis count: from 15.0 to 5.4 [1]. • Median percent reduction from baseline: 71.4% at the 1-month follow-up [1]. | | Vehicle Control Result | Median percent reduction of 4.3% [1]. | | Common Adverse Effects | Localized irritation (erythema or flaking) in 61.5% of this compound-treated patients vs. 26.7% with vehicle [1]. | | FDA/Other Approval Status | Used for actinic keratoses; withdrawn from the U.S. market in June 1996 [2]. |
For researchers interested in the methodology and underlying biology, here are the details of the clinical protocol and the proposed mechanism of action.
Detailed Clinical Protocol: The cited study was a double-blind, vehicle-controlled trial. Patients were randomly assigned to apply either this compound cream or a vehicle cream (inactive control) to their actinic keratoses on the head and neck. The application was done twice daily for a duration ranging from 14 to 28 days. The primary efficacy endpoint was the change in the count of actinic keratoses, which was assessed at a follow-up visit one month after the treatment period [1].
Mechanism of Action: Although the exact mechanism is not fully known, this compound is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also possesses antiproliferative activity against keratinocytes in tissue culture and functions as an antioxidant. Its ability to inhibit lipoxygenase is considered more potent than its effect on cyclooxygenase (and thus prostaglandin synthesis). The relationship between these activities and its effectiveness in treating actinic keratoses was not definitively established at the time of the study [2].
The diagram below illustrates this multifaceted mechanism of action as understood from the literature.
This compound's Proposed Multitargeted Mechanism of Action
When evaluating this compound's profile, several critical points extend beyond the basic clinical data.
Market Withdrawal and Safety: this compound was withdrawn from the U.S. market in June 1996 [2]. Furthermore, a subsequent publication in the Journal of the American Academy of Dermatology issued a warning that this compound is a potent sensitizer, indicating a significant risk of causing allergic skin reactions [1]. This safety concern is a crucial factor in any assessment of the drug.
Limited Data for Modern Comparisons: The available clinical data is from a study published in 1991 [1]. The search did not yield head-to-head clinical trials comparing this compound with contemporary first-line treatments for actinic keratoses, such as topical 5-fluorouracil, imiquimod, ingenol mebutate, or diclofenac. Therefore, an objective, data-driven comparison of its performance against current alternatives, as requested in your guide, is not feasible with the existing public literature.
Drug Repurposing Research: this compound, also known as nordihydroguaiaretic acid (NDGA), has been investigated in other contexts. One recent preclinical study identified it as a candidate for drug repositioning in T-cell Acute Lymphoblastic Leukemia (T-ALL), where it was shown to trigger apoptotic cell death in T-ALL cell lines [3]. This highlights potential research interest beyond dermatology, though it remains experimental.
| Feature | Masoprocol | Metformin |
|---|---|---|
| Origin/Class | Pure compound from the creosote bush (Larrea tridentata) [1] | Biguanide; derived from French lilac [2] [3] |
| Primary Glucose-Lowering Mechanism | Increases glucose disposal; decreases lipolysis [1] [4] | Multiple, including inhibition of hepatic gluconeogenesis via redox-dependent mechanisms, AMPK activation, and brain Rap1 signaling [5] [6] [3] |
| Key Experimental Efficacy (Animal Model) | - Lowered glucose by ~35% vs. vehicle [1]
For researchers, the methodologies from key studies provide a foundation for experimental design.
Study on this compound in a Rat Model of Type II Diabetes [1]
Study on Metformin's Mechanism via Brain Rap1 [5]
The diagrams below illustrate the distinct mechanisms through which this compound and metformin are understood to operate.
This compound (also known as Actinex or nordihydroguaiaretic acid) is a topical drug prescribed for actinic keratosis, a precancerous skin condition [1] [2]. Its exact mechanism is not fully known, but it is recognized as a potent 5-lipoxygenase inhibitor with antiproliferative effects on keratinocytes [2].
The table below compares this compound with a common alternative, Fluorouracil topical, based on information from Drugs.com [1].
| Aspect | This compound Topical | Fluorouracil Topical (e.g., Efudex, Carac, Tolak) |
|---|---|---|
| Primary Approved Use | Actinic Keratosis [1] | Actinic Keratosis, Basal Cell Carcinoma, Skin Cancer, Keratosis, Warts [1] |
| Drug Class | Information Not Available | Topical Chemotherapeutic Agent [3] |
| Known Mechanism | 5-lipoxygenase inhibitor; antiproliferative activity [2] | Irreversibly inhibits thymidylate synthase, impairing DNA synthesis [3] |
| Pregnancy Category | Category B (No proven risk in humans) [1] | Category X (Not for use in pregnancy) [1] |
| User Rating | No data available | Average of 7.4/10 from 318 ratings (65% reported positive effect) [1] |
| Generic Availability | No data available | Lower cost generic available [1] |
| Pricing (without insurance) | Could not find a match [1] | $46.75 - $72.63 for a 40g tube of 5% cream [1] |
| Bulk API Vendors | NovoSeek, ABI Chem, Chembase.cn [4] | Information Not Available |
Recent preclinical research has identified this compound in a new context. A 2025 study exploring new treatments for cardiovascular disease identified this compound as a potential ligand for the EP3 receptor, a prostaglandin E2 receptor involved in vascular inflammation and platelet aggregation [5].
For the cardiovascular study [5]:
For the dermatological application [3]:
The available data is sufficient for a high-level comparison but lacks the depth needed for a full guide. Key points for your research are:
This compound (also known as Nordihydroguaiaretic acid or NDGA) is a natural compound originally isolated from the creosote bush (Larrea tridentata) [1] [2]. Its key characteristics are summarized below.
| Property | Description |
|---|---|
| Modality | Small Molecule [3] |
| Original Indication | Treatment of actinic keratoses (precancerous skin growths) [3] |
| Mechanism of Action | Potent lipoxygenase (LOX) inhibitor; interferes with arachidonic acid metabolism. Also has antiproliferative and antioxidant activities [3] [2]. |
| U.S. Approval Status | Not approved. Withdrawn from the market in June 1996 [3]. |
| Investigational Uses | Preclinical research for cancer, hyperglycemia, and lifespan extension [1] [2] [4]. |
When it was marketed, this compound cream was evaluated against other topical treatments for actinic keratosis. The table below summarizes key efficacy and usage data from historical studies.
| Treatment | Reported Efficacy (Complete Clearance) | Typical Treatment Regimen | Common Adverse Effects |
|---|---|---|---|
| This compound Cream (10%) | 71.4% median reduction in lesions; 96% of patients showed improvement [5] | Applied twice daily for 14-28 days [5] | Erythema (redness), flaking, allergic contact dermatitis [3] [5] |
| Fluorouracil Topical (5%) | 42.9% - 76.6% complete clearance [6] | Applied once or twice daily for 2-4 weeks [6] | Erythema, pain, pruritus (itching), erosion [7] |
| Imiquimod Cream (3.75%) | ~35.6% complete clearance [6] | Applied once daily for two 2-week cycles, separated by a 2-week rest period [6] | Erythema, scabbing, flaking, itching [6] |
| Tirbanibulin Ointment (1%) | ~49% complete clearance [6] | Applied once daily for 5 consecutive days [6] | Erythema, flaking, pruritus [6] |
The following methodology is derived from a pivotal double-blind, vehicle-controlled clinical trial that established the efficacy of topical this compound [5].
Although the exact mechanism is not fully known, this compound's effects are attributed to several key interactions, illustrated in the diagram below.
Diagram: Multimodal Mechanism of Action of this compound. Solid red arrows indicate well-characterized primary mechanisms for its dermatological use. Dashed blue arrows represent secondary or preclinical findings from investigational research, which may contribute to its broader pharmacological profile [3] [1] [2].
For researchers, the following points are worth noting:
This table summarizes the key design and outcomes from the pivotal multicenter trial [1] [2].
| Trial Aspect | Details |
|---|---|
| Study Design | Double-blind, vehicle-controlled, multicenter [1] |
| Patient Cohort | 154 evaluable patients, each with a minimum of five actinic keratoses on the head and neck [1] [2] |
| Treatment Regimen | Topical this compound cream or vehicle control applied twice daily for 14 to 28 days [1] |
| Efficacy - Median Reduction in AK Count | 71.4% (this compound) vs. 4.3% (Vehicle) [1] |
| Efficacy - Patient Improvement Rate | 96% (this compound) vs. 44% (Vehicle) [2] |
| Safety - Adverse Events (Erythema/Flaking) | 61.5% (this compound) vs. 26.7% (Vehicle) [1] |
For researchers, the core methodology of the validation trial was as follows [1]:
The provided search results do not detail this compound's specific signaling pathway for treating actinic keratoses, but they offer insights from other research contexts.
The diagram below illustrates how this compound's potential mechanisms in different research contexts contribute to its overall biological profile.
While the clinical trial successfully demonstrated this compound's efficacy, its journey as a marketed drug was short-lived.
This compound (also known as nordihydroguaiaretic acid) is a topical antineoplastic agent that was investigated for the treatment of actinic keratoses (AKs). The table below summarizes key efficacy and safety findings from a pivotal clinical trial.
| Aspect | This compound Group | Vehicle (Control) Group | Study Details |
|---|---|---|---|
| Efficacy - Lesion Reduction | Mean lesion count reduced from 15.0 to 5.4 [1] | Mean lesion count reduced from 13.4 to 11.1 [1] | Follow-up: 1 month after treatment [1] |
| Efficacy - Median % Reduction | 71.4% median reduction from baseline [1] | 4.3% median reduction from baseline [1] | Trial Design: Double-blind, vehicle-controlled, multicenter [1] |
| Patient Response Rate | 96% of patients showed improvement [2] | 44% of patients showed improvement [2] | Participants: 154 evaluable patients with a minimum of five AKs each [2] |
| Common Local Skin Reactions | Erythema and flaking in 61.5% of patients [1] | Erythema and flaking in 26.7% of patients [1] | Treatment Regimen: Applied twice daily for 14 to 28 days [1] |
The exact mechanism of action of this compound is not fully known. However, studies indicate it is a potent 5-lipoxygenase inhibitor and exhibits antiproliferative activity against keratinocytes in tissue culture. It also inhibits prostaglandin synthesis, though the clinical significance of this is unclear [3]. This combination of actions is believed to contribute to its effectiveness in treating AKs.
This compound is recognized as a potent sensitizer and can cause allergic contact dermatitis [1]. According to DrugBank, this compound was withdrawn from the U.S. market in June 1996 and is currently not approved in the U.S. or other major regions [3].
The following table places this compound's profile in context with other established and emerging AK treatments, highlighting relative advantages and disadvantages.
| Treatment | Class / Type | Reported Efficacy (for AKs) | Key Considerations |
|---|---|---|---|
| This compound | Topical Antineoplastic | 71.4% median lesion reduction; 54.5% complete clearance for hyperkeratotic AKs (in one study) [4] | Withdrawn from market; high rate of skin irritation and sensitization [1] [3]. |
| 5-Fluorouracil (5-FU) 4% Cream | Topical Antimetabolite | 54.5% complete clearance of hyperkeratotic AKs at 3-month follow-up [4]. | Established, widely used topical therapy; common local skin reactions (e.g., erythema) but generally manageable [4]. |
| Photodynamic Therapy (PDT) | Light-Activated Therapy | High participant complete clearance rates; superior long-term efficacy and cosmetic outcomes [5] [6]. | Requires specialized equipment and clinic visits; can cause pain/burning during illumination [7] [5]. |
| Methyl Aminolevulinate (MAL) PDT | Photosensitizer for PDT | Effective for mild-to-moderate AKs; studies ongoing for lower concentrations/shorter incubation [7]. | Considered one of the most effective field-directed treatments; variable protocols under investigation [7] [5]. |
For independent verification, here is the detailed methodology from the key this compound efficacy study [1]:
The diagram below illustrates the workflow of this clinical trial.
For researchers, the case of this compound is instructive. It demonstrates that a compound with a plausible mechanism and proven efficacy can still fail in the clinic due to safety issues, specifically its high sensitization potential [1] [3]. This underscores the critical importance of thorough safety profiling alongside efficacy studies in drug development.
The ongoing research into other AK therapies, such as optimizing PDT protocols with different MAL concentrations and incubation times [7], highlights the field's continuous effort to improve the balance between efficacy, safety, and patient tolerability.